Product packaging for Dimethyl-beta-cyclodextrin(Cat. No.:CAS No. 128446-36-6)

Dimethyl-beta-cyclodextrin

Cat. No.: B157424
CAS No.: 128446-36-6
M. Wt: 1331.4 g/mol
InChI Key: QGKBSGBYSPTPKJ-UHFFFAOYSA-N
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Description

Overview of Cyclodextrins: Structure, Classification, and Fundamental Research Significance

Cyclodextrins are composed of glucose units linked by α-1,4-glycosidic bonds, forming a toroidal or doughnut-shaped structure. wikipedia.org This unique conformation results in a hydrophilic exterior and a hydrophobic internal cavity. mdpi.com The hydrophilic nature of the outer surface makes them water-soluble, while the hydrophobic core can encapsulate other, typically hydrophobic, "guest" molecules of suitable dimensions. wikipedia.orgnih.gov This encapsulation, known as inclusion complexation, is a cornerstone of their research significance, as it can alter the physicochemical properties of the guest molecule, such as increasing its solubility and stability. wikipedia.org

The primary types of natural cyclodextrins are classified based on the number of glucopyranose units they contain:

Alpha-cyclodextrin (α-CD): Composed of six glucose units. wikipedia.org

Beta-cyclodextrin (B164692) (β-CD): Composed of seven glucose units. wikipedia.org

Gamma-cyclodextrin (γ-CD): Composed of eight glucose units. wikipedia.org

The size of the internal cavity varies with the number of glucose units, influencing the size of the guest molecule that can be accommodated. Beta-cyclodextrin, with its intermediate cavity size, is particularly versatile and widely studied for its ability to form stable inclusion complexes with a broad range of molecules. nih.gov

The fundamental research significance of cyclodextrins lies in their ability to act as molecular containers, which has led to their application in diverse areas such as pharmaceuticals, food science, and environmental chemistry. wikipedia.orgnih.gov They are instrumental in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.gov

Evolution and Significance of Cyclodextrin (B1172386) Derivatives in Supramolecular Chemistry

While natural cyclodextrins possess valuable properties, their application can be limited by factors such as their aqueous solubility, particularly in the case of β-cyclodextrin. nih.govnih.gov To overcome these limitations and to enhance their complexation capabilities, chemical modification of the hydroxyl groups on the cyclodextrin structure has become a significant area of research. mdpi.comnih.gov This has led to the development of a wide range of cyclodextrin derivatives with improved properties. mdpi.comnih.gov

The modification of cyclodextrins is a key aspect of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comrsc.org By introducing various functional groups, researchers can tailor the properties of cyclodextrins, such as their solubility, and the stability and selectivity of the inclusion complexes they form. nih.govnih.gov These derivatives have expanded the applications of cyclodextrins in fields like drug delivery, catalysis, and the development of "smart" materials. nih.govyoutube.com

Definition and Structural Characteristics of Dimethyl-beta-cyclodextrin (Heptakis(2,6-O-dimethyl)-β-cyclodextrin)

This compound (DIMEB), specifically Heptakis(2,6-O-dimethyl)-β-cyclodextrin, is a chemically modified derivative of β-cyclodextrin. mdpi.comontosight.ai In this derivative, the hydroxyl groups at the 2 and 6 positions of each of the seven glucose units of the β-cyclodextrin molecule are replaced by methyl groups. chemodex.com This specific methylation pattern results in a total of 14 methyl groups per molecule.

The molecular formula for Heptakis(2,6-O-dimethyl)-β-cyclodextrin is C₅₆H₉₈O₃₅. chemicalbook.com The introduction of these methyl groups significantly alters the physicochemical properties of the parent β-cyclodextrin. The methylation increases the hydrophobicity of the internal cavity while also disrupting the intramolecular hydrogen bonding that contributes to the lower solubility of native β-cyclodextrin. mdpi.comnih.gov This results in a derivative with enhanced water solubility and a greater ability to form inclusion complexes with lipophilic guest molecules. mdpi.comchemodex.com

Table 1: Structural and Physical Properties of this compound

PropertyValue
Synonyms DIMEB, 2,6-di-O-methyl-beta-cyclodextrin, DM-β-CD
CAS Number 51166-71-3
Molecular Formula C₅₆H₉₈O₃₅
Molecular Weight ~1331.36 g/mol
Structure A β-cyclodextrin ring with methyl groups at the 2 and 6 positions of each glucose unit.
Data sourced from multiple references. ontosight.aichemodex.comchemicalbook.com

Academic Rationale for Dimethylation of Beta-Cyclodextrin and Research Focus

The primary academic rationale for the dimethylation of β-cyclodextrin is to overcome its relatively low water solubility and to improve its capacity as a host molecule in inclusion complexes. nih.govnih.gov Native β-cyclodextrin has a tendency to form intramolecular hydrogen bonds, which makes it more rigid and limits its solubility. researchgate.net By replacing the hydroxyl groups with methyl groups, these hydrogen bonds are disrupted, leading to a significant increase in aqueous solubility. nih.govnih.gov For instance, the solubility of Heptakis(2,6-O-dimethyl)-β-cyclodextrin in water is about 30 times greater than that of the parent β-cyclodextrin. nih.gov

Furthermore, the methylation extends the hydrophobic cavity of the cyclodextrin, which can lead to the formation of more stable inclusion complexes with hydrophobic guest molecules. nih.govnih.gov This enhanced complexation efficiency is a major focus of research, as it has significant implications for various applications.

The primary research focus for this compound includes:

Enhanced Drug Delivery: Investigating its ability to increase the solubility, stability, and bioavailability of poorly soluble drugs. mdpi.comchemicalbook.com

Supramolecular Chemistry: Studying the thermodynamics and kinetics of its inclusion complexes to better understand host-guest interactions. mdpi.comnih.gov

Biotechnology: Utilizing its properties in cell culture and other biotechnological processes. researchgate.net

Analytical Chemistry: Employing it as a chiral selector in separation techniques. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H94O35 B157424 Dimethyl-beta-cyclodextrin CAS No. 128446-36-6

Properties

IUPAC Name

37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKBSGBYSPTPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128446-36-6
Record name O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Derivatization Strategies of Dimethyl Beta Cyclodextrin

Established Synthetic Pathways for Methylated Beta-Cyclodextrins

The methylation of β-cyclodextrin is a fundamental process that improves its solubility and inclusion capabilities. This has been historically achieved through robust chemical reactions, with newer methods focusing on environmental sustainability.

Traditional Methylation Techniques (e.g., alkaline conditions with dimethyl sulfate (B86663) or halomethane)

Historically, the synthesis of methylated β-cyclodextrins has been dominated by methods that employ strong bases and potent methylating agents. google.com A prevalent technique involves the use of dimethyl sulfate or a halomethane, such as methyl halide, in an alkaline environment. google.comwikipedia.org These reactions are typically conducted under mild conditions at normal temperature and pressure. google.com For instance, one industrial method involves drying β-cyclodextrin and then reacting it with methyl sulfate in the presence of anhydrous barium oxide, barium hydroxide (B78521), and N,N-dimethylformamide at controlled temperatures. patsnap.com While effective, these traditional methods often utilize toxic reagents like dimethyl sulfate and methyl halide, posing risks to researchers and the environment. google.com

Greener Synthetic Approaches (e.g., using dimethyl carbonate)

In a move towards more environmentally friendly processes, dimethyl carbonate has emerged as a "green" methylating agent, offering a safer alternative to the more hazardous traditional reagents. google.com A novel synthesis process involves the reaction of β-cyclodextrin with dimethyl carbonate in the presence of anhydrous potassium carbonate as a catalyst, typically in a solvent like N,N-dimethylformamide (DMF). nih.govsigmaaldrich.com This method is advantageous due to its simple process conditions, high conversion rate of β-cyclodextrin (30-69%), and the production of a product with a significant average degree of substitution (1.6-14.2). google.com The reaction parameters, such as the molar ratio of dimethyl carbonate to β-cyclodextrin, reaction temperature (ranging from 0-95°C), and reaction time (2-24 hours), are crucial factors that influence the average degree of substitution of the final methyl-β-cyclodextrin product. google.comnih.gov

Selective Methylation and Functionalization of Dimethyl-beta-cyclodextrin

Beyond simple methylation, the selective modification of this compound is critical for creating tailored molecules with specific functionalities. This requires intricate strategies to control the site of derivatization.

Strategies for Site-Specific Derivatization (e.g., mono-6-O-protection, monodemethylation)

Achieving site-specific derivatization of β-cyclodextrin is a complex task due to the similar reactivity of its many hydroxyl groups. beilstein-journals.org Several strategies have been developed to achieve monofunctionalization, particularly at the primary 6-position. These include:

Mono-6-O-protection: This involves protecting the primary hydroxyl group at the 6-position with a bulky group like tert-butyldimethylsilyl, tert-butyldiphenylsilyl, or trityl. This is followed by methylation of the remaining hydroxyl groups and subsequent deprotection to yield a selectively methylated β-cyclodextrin. acs.org

Monodemethylation: This strategy involves the selective removal of a single methyl group from a per-methylated cyclodextrin (B1172386). acs.org

Monotosylation: The use of tosyl chloride to selectively functionalize the C-6 hydroxyl group is a widely used method. beilstein-journals.org However, this often results in a mixture of products that require purification. beilstein-journals.org

Preparation of Monofunctionalized this compound Derivatives (e.g., 6-monohalo, 6-monoamino)

The synthesis of monofunctionalized dimethyl-β-cyclodextrin derivatives opens up possibilities for further chemical modifications. The preparation of 6-monoamino and 6-monohalo derivatives are key examples:

6-Monoamino Derivatives: 6-monoamino-β-cyclodextrin can be prepared through a multi-step process that often starts with monotosylation of the primary rim, followed by the introduction of an azide (B81097) group and subsequent reduction to the amine. beilstein-journals.orgcore.ac.uk

6-Monohalo Derivatives: A series of 6-monohalo (chloro, bromo, and iodo) β-cyclodextrin derivatives with varying degrees of methylation can be synthesized from the corresponding methylated cyclodextrin amines via a diazotization/nucleophilic displacement reaction. acs.orgacs.org The reactivity of the starting amino cyclodextrin is influenced by its methylation pattern, with selectively methylated amines showing slower but more complete conversion to the desired monohalogenated product. acs.orgacs.org

Synthesis of Monofunctionalized this compound Derivatives

DerivativeSynthetic PrecursorKey ReactionReference
6-Monoamino-β-cyclodextrin6-Monotosyl-β-cyclodextrinAzidation followed by reduction beilstein-journals.orgcore.ac.uk
6-Monohalo-β-cyclodextrinMethylated 6-amino-β-cyclodextrinDiazotization/nucleophilic displacement acs.orgacs.org

Novel Synthetic Routes for Selectively Methylated Beta-Cyclodextrin (B164692) (e.g., copper complex sandwich protection strategy)

A novel and efficient one-pot synthesis for selectively methylated β-cyclodextrin utilizes a copper(II) complex to act as a "sandwich," protecting the secondary hydroxyl groups. mdpi.comnih.gov In this method, a copper(II)-β-cyclodextrin complex is formed in an alkaline medium, which is necessary for the subsequent methylation reaction. mdpi.com This sandwich structure effectively blocks the reactivity of the secondary hydroxyl groups, directing the methylation, using an agent like dimethyl sulfate, to the primary hydroxyl groups. mdpi.com This innovative approach significantly shortens the synthesis from a classical five-step procedure to a single stage, offering a more economical and streamlined route to monofunctionalized β-cyclodextrin. mdpi.comresearchgate.net

Comparison of Synthetic Routes for Selectively Methylated Beta-Cyclodextrin

MethodKey FeatureNumber of StepsAdvantageReference
Classical ProcedureProtection and deprotection of hydroxyl groupsFiveEstablished methodology nih.gov
Copper Complex Sandwich StrategyIn-situ protection of secondary hydroxylsOneEconomical, single-stage reaction mdpi.comresearchgate.net

Conjugation and Polymerization Approaches for this compound

Conjugation and polymerization represent advanced strategies to augment the molecular weight and functionality of this compound. These methods facilitate the creation of novel supramolecular systems and functional materials by covalently linking the cyclodextrin to other molecules or to each other, forming polymeric structures.

Covalent Conjugation via Ester Linkages

Covalent modification of this compound through the formation of ester linkages is a well-established method for attaching a variety of functional molecules. This approach is particularly valuable for conjugating molecules that possess carboxylic acid groups. The process typically involves the activation of the carboxylic acid to form a more reactive species, such as an acid chloride, which can then react with the hydroxyl groups of the cyclodextrin.

One illustrative example of this strategy is the synthesis of a diclofenac-cyclodextrin conjugate. cuni.cz In this synthesis, the carboxylic acid of the diclofenac (B195802) molecule is converted to its corresponding acid chloride. This reactive intermediate is then reacted with beta-cyclodextrin to form a covalent ester bond. cuni.cz This method allows for the stable attachment of the guest molecule to the cyclodextrin rim. The stability of the resulting ester bond can be influenced by enzymatic conditions, with studies showing that some ester linkages are resistant to hydrolysis by certain esterases. cuni.cz

The hydroxyl groups on the cyclodextrin molecule can also be modified by an electrophilic reagent, which can make them more susceptible to nucleophilic substitution, providing another route to achieve conjugation. cuni.cz The ability to form these stable covalent conjugates through ester linkages significantly expands the functional possibilities of this compound, allowing for its integration into more complex delivery systems and materials. researchgate.net

Synthesis of this compound-Based Polymers

The synthesis of polymers incorporating this compound can be achieved through several strategic approaches, leading to materials with multiple recognition sites and enhanced biocompatibility. acs.org These polymers can feature varied architectures, including linear, grafted, branched, and hyperbranched structures, where the cyclodextrin units are either part of the main polymer chain or appended as side groups. acs.org

One common method for creating cyclodextrin-based polymers is through the polycondensation of cyclodextrins with a cross-linking agent such as epichlorohydrin (B41342) in an alkaline solution. google.com Another significant approach involves the creation of cyclodextrin nanosponges, which are crosslinked polymers forming a three-dimensional network. beilstein-journals.orgresearchgate.net These can be synthesized through mechanochemical methods, such as ball milling, using a crosslinker like 1,1'-carbonyldiimidazole. beilstein-journals.orgresearchgate.net This solvent-free method is considered a green synthetic route. beilstein-journals.orgresearchgate.net The properties of the resulting polymer network can be tuned by adjusting the molar ratio of the cyclodextrin to the cross-linking agent. beilstein-journals.orgresearchgate.net

A different strategy for polymer synthesis is the direct polymerization of cyclodextrin-containing monomers. acs.org This can be accomplished by first creating vinyl derivatives of the cyclodextrin, which can then undergo radical copolymerization. google.com Alternatively, functionalized cyclodextrins can be coupled to existing polymer backbones. acs.orggoogle.com For instance, amino-functionalized beta-cyclodextrin derivatives can act as bifunctional monomers and be polymerized with diimidates. google.com

The table below summarizes the molar ratios used in the ball-mill synthesis of beta-cyclodextrin nanosponges with carbonyldiimidazole as the crosslinker, a method that yields an insoluble, crosslinked polymer. beilstein-journals.orgresearchgate.net

ReactantMolar Ratio (Cyclodextrin:Crosslinker)Synthesis MethodResulting Polymer
Beta-cyclodextrin1:2Ball MillingInsoluble Nanosponge
Beta-cyclodextrin1:4Ball MillingInsoluble Nanosponge
Beta-cyclodextrin1:8Ball MillingInsoluble Nanosponge

These synthetic routes provide a versatile toolkit for developing advanced this compound-based polymeric materials with tailored properties for various applications.

Continuous Flow Synthesis Techniques for Derivatized Cyclodextrins

Continuous flow synthesis has emerged as a powerful technique for the production of derivatized cyclodextrins, offering advantages in terms of safety, speed, and scalability over traditional batch methods. beilstein-journals.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. google.com

A notable application of this technique is the multi-step synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin from its native form. beilstein-journals.org This process involves three sequential reactions: monotosylation, azidation, and reduction, each of which has been optimized for continuous flow conditions. beilstein-journals.org While a solvent exchange is necessary after the initial tosylation step, the subsequent azidation and reduction steps can be coupled into a single, continuous flow system. beilstein-journals.org This integrated approach significantly reduces reaction times from hours to minutes compared to batch processes. beilstein-journals.org

A patent for a manufacturing process for cyclodextrin derivatives outlines the general parameters for a continuous or semi-continuous flow reaction. google.com The feedstock, containing the cyclodextrin starting material and substituent precursors, is flowed through a reactor with precise control over the operational conditions. google.com

The following table details the optimized conditions for the continuous flow synthesis of key intermediates in the production of 6-monoamino-6-monodeoxy-β-cyclodextrin. beilstein-journals.org

Reaction StepTemperature (°C)Residence Time (min)Pressure (bar)Key Reagents
Monotosylation1252.2 - 5.3-β-cyclodextrin, p-toluenesulfonyl chloride
Azidation12510-6A-O-(p-toluenesulfonyl)-β-CD, Sodium Azide
Reduction25-16A-azido-6A-deoxy-β-CD, H2 (gas)

These findings demonstrate the feasibility and advantages of employing continuous flow techniques for the controlled and efficient synthesis of derivatized cyclodextrins, paving the way for more streamlined and scalable production of these valuable compounds.

Supramolecular Chemistry and Host Guest Interactions of Dimethyl Beta Cyclodextrin

Fundamental Principles of Inclusion Complex Formation by Cyclodextrins

Cyclodextrins are a class of cyclic oligosaccharides that have garnered significant attention in the field of supramolecular chemistry due to their ability to form inclusion complexes with a wide variety of guest molecules. oatext.comwikipedia.org These unique structures are composed of α-(1,4) linked glucopyranose units, forming a toroidal or cone-like shape. wikipedia.orgmdpi.com The most common forms are α-, β-, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively. wikipedia.orgmdpi.com This distinctive architecture results in a hydrophilic exterior and a hydrophobic internal cavity, enabling them to encapsulate other molecules, referred to as "guests," in a process known as host-guest chemistry. oatext.comwikipedia.org

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped, either partially or fully, within the cyclodextrin (B1172386) cavity. nih.gov This encapsulation can lead to favorable modifications in the physicochemical properties of the guest molecule, such as increased solubility, stability, and bioavailability, making cyclodextrins valuable in various applications, including pharmaceuticals and food science. researchgate.netijpsjournal.commdpi.com

Host-Guest Chemistry Principles and Thermodynamics

The interaction between a cyclodextrin (host) and a guest molecule is a prime example of host-guest chemistry, governed by non-covalent interactions. mdpi.com The formation of an inclusion complex is a thermodynamically driven process, and the stability of the resulting complex is quantified by the binding or stability constant (K). mdpi.comscilit.com A higher K value signifies a more stable complex. mdpi.com

The thermodynamics of complexation can be described by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS. A spontaneous complex formation is indicated by a negative ΔG value. mdpi.comresearchgate.net

Thermodynamic ParameterDescriptionSignificance in Complexation
Gibbs Free Energy (ΔG) The overall energy change of the system during complex formation.A negative value indicates a spontaneous and favorable complexation process. mdpi.comresearchgate.net
Enthalpy (ΔH) The heat change of the system, reflecting the net effect of bond breaking and bond formation.A negative value suggests that the interactions between the host and guest are stronger than the interactions that were broken. nih.govresearchgate.net
Entropy (ΔS) The change in the degree of randomness or disorder of the system.A positive value often results from the release of ordered water molecules from the cyclodextrin cavity, favoring complexation. scilit.comresearchgate.net

Driving Forces for Complexation: Hydrophobic Interactions, Van der Waals Forces, Hydrogen Bonding, and Dipole-Dipole Interactions

The formation and stability of cyclodextrin inclusion complexes are governed by a combination of several non-covalent interactions. mdpi.comresearchgate.net

Hydrophobic Interactions: This is often considered the primary driving force. The hydrophobic cavity of the cyclodextrin provides a favorable environment for nonpolar guest molecules or the nonpolar regions of guest molecules, leading to their inclusion from the surrounding aqueous medium. researchgate.netacs.org

Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the interior of the cyclodextrin cavity. researchgate.netacs.org Despite being individually weak, the cumulative effect of these interactions significantly contributes to the stability of the complex. mdpi.com

Dipole-Dipole Interactions: These electrostatic interactions occur between polar guest molecules and the polar groups of the cyclodextrin. acs.org

Other contributing factors include the release of high-energy water molecules from the cavity upon guest inclusion and the relief of conformational strain in the cyclodextrin molecule. researchgate.net

Role of Dimethylation in Modulating Host-Guest Interactions

The chemical modification of native cyclodextrins, such as β-cyclodextrin, can significantly alter their properties and enhance their complexation abilities. Dimethyl-beta-cyclodextrin (DM-β-CD), specifically heptakis(2,6-di-O-methyl)-β-cyclodextrin, is a derivative where the hydroxyl groups at the 2 and 6 positions of each glucose unit are replaced by methoxy (B1213986) groups. nih.gov This methylation has profound effects on the host-guest interactions.

Impact of Methylation on Cavity Properties and Hydrophobicity

Furthermore, methylation extends the depth of the cyclodextrin cavity without causing significant distortion of its ring structure. nih.gov This elongation of the cavity can improve the encapsulation of certain guest molecules, leading to more stable inclusion complexes. nih.gov

Influence of Methylation on Intramolecular Hydrogen Bond Networks and Host Flexibility

Native β-cyclodextrin possesses a belt of intramolecular hydrogen bonds between the secondary hydroxyl groups of adjacent glucose units. beilstein-journals.org This network of hydrogen bonds contributes to the rigidity of the cyclodextrin molecule. beilstein-journals.org

The methylation at the 2- and 6-positions in this compound disrupts this intramolecular hydrogen bond network, particularly on the primary face. nih.govnih.gov This disruption leads to a significant increase in the flexibility of the host molecule. nih.govmdpi.com A more flexible host can better adapt its conformation to accommodate a guest molecule, potentially leading to a more favorable fit and stronger binding. nih.gov

Enhanced Binding Affinity and Stability of this compound Inclusion Complexes

The structural and electronic modifications resulting from dimethylation generally lead to an enhanced binding affinity and increased stability of the inclusion complexes formed by DM-β-CD compared to its parent β-cyclodextrin. nih.govresearchgate.net

Studies have shown that methylation can increase the stability of host-guest complexes by up to approximately 1.2 kcal/mol for certain guests. nih.gov For instance, the binding free energy for the complex of DM-β-CD with phenol (B47542) was found to be significantly more negative (-5.23 kcal/mol) compared to the complex with β-CD (-2.62 kcal/mol), indicating a much more stable complex. nih.govnih.gov This increased stability is attributed to a combination of factors, including stronger van der Waals interactions and, in some cases, stronger intermolecular hydrogen bonds between the guest and the modified host. nih.govresearchgate.net The greater flexibility of the DM-β-CD molecule allows for a more optimal arrangement of the guest within the cavity, maximizing these favorable interactions. nih.govmdpi.com

Stoichiometry and Structural Configurations of this compound Inclusion Complexes

The formation of inclusion complexes between this compound (DM-β-CD) and guest molecules is a dynamic process governed by the principles of supramolecular chemistry. The stoichiometry and structural arrangement of these complexes are crucial determinants of their physicochemical properties and potential applications.

Determination of Complex Stoichiometry (e.g., 1:1, 1:2 ratios)

The stoichiometry of an inclusion complex, which describes the molar ratio of the host (DM-β-CD) to the guest molecule, is a fundamental characteristic. Various analytical techniques are employed to elucidate this ratio, with the continuous variation method, also known as Job's plot, being a widely used approach. mdpi.comscispace.comcsic.es This method involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. scispace.com By monitoring a physical property that changes upon complexation, such as absorbance or NMR chemical shifts, the stoichiometry can be determined from the mole fraction at which the maximum change is observed. mdpi.comscispace.com A maximum at a mole fraction of 0.5 typically indicates a 1:1 stoichiometry. scispace.com

For many guest molecules, the predominant stoichiometry with DM-β-CD is 1:1. This has been observed for a variety of compounds, including docetaxel (B913), mianserin (B1677119), and certain phenol derivatives. tandfonline.comnih.govnih.govnih.gov For instance, phase solubility studies of tretinoin (B1684217) with DM-β-CD indicated a primary 1:1 stoichiometry, although mathematical modeling suggested the potential for 1:2 complexes as well. nih.govnih.gov Similarly, while most inclusion complexes exhibit a 1:1 ratio, the formation of 1:2 or even 2:1 complexes, where two guest molecules are included in one or two cyclodextrin cavities, respectively, has been reported. scispace.com Isothermal titration calorimetry (ITC) studies of mianserin hydrochloride with DM-β-CD suggested a stoichiometry coefficient close to a 1.5 ratio, indicating a more complex interaction than a simple 1:1 model. mdpi.com

The determination of stoichiometry is critical as it directly influences the efficiency of encapsulation and the resulting properties of the complex.

Conformation and Orientation of Guest Molecules within the this compound Cavity

The therapeutic efficacy and stability of a guest molecule can be significantly altered upon inclusion within the DM-β-CD cavity, making the study of its conformation and orientation paramount. The hydrophobic inner cavity of the DM-β-CD molecule provides a suitable environment for the encapsulation of non-polar or poorly water-soluble guest molecules. mdpi.com The orientation of the guest within this cavity is influenced by a combination of factors, including van der Waals forces, hydrophobic interactions, and the potential for hydrogen bonding between the guest and the hydroxyl or methoxy groups of the cyclodextrin. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for elucidating the spatial proximity between the protons of the host and guest molecules, thereby providing insights into the inclusion geometry. nih.gov For example, ¹H-NMR studies have been instrumental in confirming the inclusion of tretinoin within the DM-β-CD cavity by observing changes in the chemical shifts of the H3 and H5 protons located inside the cyclodextrin. nih.gov

Computational methods, such as molecular modeling and density functional theory (DFT) calculations, complement experimental data by providing energetic and structural details of the inclusion complex. nih.govacs.org These studies can predict the most stable conformation of the guest molecule within the cavity. For instance, in the case of the mianserin:DM-β-CD complex, computational results indicated that different aromatic rings of mianserin could be embedded within the cyclodextrin cavity, leading to various stable configurations. nih.gov Similarly, for the complex with phenol, the hydroxyl group of the phenol molecule was found to interact with the primary face of the DM-β-CD. nih.gov

The orientation of the guest molecule can be quite specific. In the crystal structure of the naringenin (B18129)/DM-β-CD complex, the 4-hydroxyphenyl group of naringenin is deeply immersed in the cavity, while the chromone (B188151) group remains outside the narrow rim. mdpi.com This specific orientation is crucial for the stability and properties of the resulting complex.

Host-Guest Studies with Diverse Chemical Species

The versatility of DM-β-CD as a host molecule is evident from its ability to form inclusion complexes with a wide array of chemical species, ranging from small organic molecules to larger biomolecules.

Inclusion of Small Organic Molecules (e.g., phenol derivatives, mianserin, tretinoin, docetaxel)

DM-β-CD has been extensively studied for its ability to form inclusion complexes with various small organic molecules, leading to enhanced solubility, stability, and bioavailability.

Phenol Derivatives: The inclusion of phenol and its derivatives into the DM-β-CD cavity has been a subject of both experimental and theoretical investigations. These studies have shown that the hydrophobic phenyl group is typically encapsulated within the cyclodextrin cavity. nih.govresearchgate.net The interaction is further stabilized by hydrogen bonds between the hydroxyl group of the phenol and the functional groups on the rim of the DM-β-CD. nih.gov Theoretical calculations have indicated that the binding energy of the DM-β-CD/phenol complex is significantly more favorable than that of the native β-cyclodextrin/phenol complex, highlighting the enhanced complexing ability of the methylated derivative. nih.gov

Mianserin: The antidepressant drug mianserin forms stable 1:1 inclusion complexes with DM-β-CD in aqueous solutions. nih.govacs.org Computational studies have explored various possible orientations of the mianserin molecule within the cyclodextrin cavity, with different aromatic rings of the drug being encapsulated. nih.gov Isothermal titration calorimetry experiments have confirmed the spontaneous nature of the complexation process. mdpi.com

Tretinoin: The complexation of the poorly water-soluble drug tretinoin with DM-β-CD has been shown to significantly improve its physicochemical properties. nih.govnih.gov Phase solubility studies have primarily indicated the formation of a 1:1 complex, leading to the solubilization of tretinoin. nih.govnih.gov Spectroscopic analyses, including ¹H-NMR, have confirmed the inclusion of the tretinoin molecule within the cyclodextrin cavity, with molecular modeling suggesting that the side chain containing the carboxylic acid group is included. nih.govnih.gov

Docetaxel: The anticancer drug docetaxel exhibits enhanced aqueous solubility and improved dissolution rates upon complexation with DM-β-CD. tandfonline.comnih.gov Studies have demonstrated the formation of a 1:1 molar ratio inclusion complex. tandfonline.comnih.gov Physicochemical characterization has confirmed the transformation of crystalline docetaxel into an amorphous state within the complex, contributing to its improved biopharmaceutical performance. tandfonline.com

Guest MoleculePrimary Stoichiometry (Host:Guest)Key Findings
Phenol 1:1Enhanced stability compared to β-CD complex due to stronger van der Waals interactions and hydrogen bonds. nih.gov
Mianserin 1:1Stable complex formation in water, with different aromatic rings of the guest potentially embedded in the cavity. nih.govacs.org
Tretinoin 1:1Increased solubility with the side chain including the COOH group proposed to be included in the cavity. nih.govnih.gov
Docetaxel 1:1Markedly increased aqueous solubility and dissolution rate. tandfonline.com

Interactions with Lipids and Steroidal Compounds (e.g., cholesterol)

DM-β-CD has a notable ability to interact with and encapsulate lipophilic molecules like cholesterol. This property is particularly significant in biological and pharmaceutical contexts. Cholesterol is a well-recognized "guest molecule" for DM-β-CD, forming stable inclusion complexes. nih.gov This interaction is driven by the hydrophobic nature of the cholesterol molecule fitting into the nonpolar cavity of the cyclodextrin.

Studies have shown that DM-β-CD can effectively solubilize cholesterol in aqueous solutions. ingentaconnect.com The formation of cholesterol inclusion complexes is a key mechanism by which DM-β-CD can extract cholesterol from cell membranes, a process that has been utilized in cell biology research to study the role of membrane cholesterol. nih.govnih.gov The complexation of cholesterol by DM-β-CD has also been explored for its potential to reduce cholesterol absorption. ingentaconnect.com

Complexation with Flavonoids (e.g., naringenin) and Saponins (e.g., Ginsenoside Rg3)

The application of DM-β-CD extends to the complexation of natural products like flavonoids and saponins, often with the aim of improving their solubility and stability.

Advanced Characterization Techniques for Dimethyl Beta Cyclodextrin and Its Inclusion Complexes

Spectroscopic Methods for Elucidating Molecular Interactions

Spectroscopic techniques are indispensable for probing the intricate molecular interactions that govern the formation and stability of DMB inclusion complexes. These methods provide detailed information on structural changes, functional group involvement, and the chiral recognition capabilities of the host-guest system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of DMB inclusion complexes in solution. researchgate.netslideshare.net By analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR), researchers can gain insights into the inclusion phenomenon.

¹H NMR Spectroscopy: The formation of an inclusion complex is often evidenced by changes in the chemical shifts of the protons of both the host (DMB) and the guest molecule. nih.gov Protons located within the hydrophobic cavity of the DMB molecule, particularly H-3 and H-5, typically exhibit the most significant shifts upon inclusion of a guest molecule. researchgate.net Conversely, protons on the exterior of the DMB, such as H-1, H-2, and H-4, show smaller changes. researchgate.net These complexation-induced shifts (CIS) provide information about the penetration depth and orientation of the guest molecule within the DMB cavity. nih.gov For instance, in a study involving a docetaxel (B913)/dimethyl-β-cyclodextrin inclusion complex, ¹H NMR results confirmed the formation of a true inclusion complex at a 1:1 molar ratio. nih.gov

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectroscopy can detect changes in the chemical environment of carbon atoms upon complexation. The chiral cavity of the DMB can create an anisotropic environment for a guest molecule, leading to the splitting of signals from prochiral carbon atoms in the guest's ¹³C NMR spectrum. beilstein-journals.orgbeilstein-archives.org The magnitude of this split is correlated to the distance of the guest's atoms from the wall of the host's cavity, offering valuable information about the guest's conformation within the complex. beilstein-journals.orgbeilstein-archives.org

Rotating-frame Overhauser Effect Spectroscopy (ROESY): 2D ROESY NMR experiments are instrumental in providing direct evidence of host-guest interactions by detecting through-space correlations between the protons of the DMB and the guest molecule. nih.gov The presence of cross-peaks between the inner protons of the DMB cavity (H-3, H-5, and H-6) and the protons of the guest molecule confirms the encapsulation of the guest. acs.org These experiments are crucial for determining the specific parts of the guest molecule that are inserted into the DMB cavity.

Technique Key Findings Applications
¹H NMR - Chemical shift changes of host and guest protons upon complexation. nih.gov - Determination of stoichiometry.- Confirmation of inclusion complex formation. nih.gov - Elucidation of guest orientation within the cavity.
¹³C NMR - Splitting of prochiral carbon signals of the guest molecule. beilstein-journals.orgbeilstein-archives.org- Probing the chiral environment of the DMB cavity. beilstein-journals.orgbeilstein-archives.org - Determining guest conformation.
ROESY - Through-space correlations between host and guest protons. nih.gov- Direct evidence of guest encapsulation. acs.org - Identifying the specific parts of the guest inside the cavity.

This table provides a summary of the applications and key findings of different NMR techniques in the study of Dimethyl-beta-cyclodextrin inclusion complexes.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is widely used to confirm the formation of DMB inclusion complexes by analyzing the vibrational modes of functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying changes in the chemical environment of functional groups upon complexation. researchgate.net The formation of an inclusion complex can lead to the shifting, broadening, or reduction in intensity of characteristic absorption bands of the guest molecule. researchgate.netresearchgate.net These spectral changes suggest that the guest molecule is shielded within the DMB cavity, leading to restricted vibrations. For example, in the study of a gemfibrozil (B1671426)/dimethyl-β-cyclodextrin inclusion complex, FTIR spectroscopy was used to follow the complexation process during co-grinding. nih.gov The analysis of the infrared spectra of miconazole (B906) and its inclusion complexes with methyl-β-cyclodextrin showed the disappearance or masking of characteristic drug bands, confirming complex formation. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying molecules with weak infrared absorption or for analyzing aqueous solutions. The complexation can induce changes in the Raman scattering signals of the guest molecule, indicating its inclusion within the DMB cavity.

Technique Observed Changes Upon Complexation Interpretation
FTIR - Shifting of characteristic bands. researchgate.net - Reduction in peak intensity. acs.org - Broadening of absorption peaks. researchgate.net- Altered vibrational modes of the guest due to inclusion. - Shielding of functional groups within the D-MB cavity.
Raman - Changes in scattering signals of the guest molecule.- Confirmation of guest encapsulation and interaction with the DMB cavity.

This table summarizes the typical changes observed in FTIR and Raman spectra upon the formation of this compound inclusion complexes and their interpretation.

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and Circular Dichroism (CD), are employed to study complexation and the chiral recognition properties of DMB.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy is a straightforward method to investigate the formation of inclusion complexes in solution. nih.gov When a guest molecule with a suitable chromophore is encapsulated within the DMB cavity, changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can be observed. nih.govresearchgate.net These changes are attributed to the altered microenvironment of the chromophore upon moving from the bulk solvent to the less polar DMB cavity. researchgate.net This technique can also be used to determine the stoichiometry and stability constants of the inclusion complexes. medjchem.comuot.edu.ly

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying the chiral recognition capabilities of DMB. libretexts.org As DMB itself is a chiral molecule, it can induce a CD signal in an achiral guest molecule upon complexation. For chiral guest molecules, complexation with DMB can lead to significant changes in their CD spectra, providing evidence of chiral discrimination. acs.orgnih.gov This technique is particularly useful for investigating the preferential binding of one enantiomer over another. nih.gov

Technique Primary Application Information Gained
UV-Vis Absorption - Complexation studies in solution. nih.gov- Confirmation of complex formation. - Determination of stoichiometry and stability constants. medjchem.comuot.edu.ly
Circular Dichroism (CD) - Chiral recognition studies. libretexts.org- Evidence of induced chirality in achiral guests. - Chiral discrimination of enantiomeric guests. acs.orgnih.gov

This table outlines the primary applications and the type of information obtained from UV-Vis and CD spectroscopy in the analysis of this compound inclusion complexes.

Thermal and Diffraction Techniques for Solid-State Characterization

Thermal and diffraction methods are essential for characterizing the solid-state properties of DMB and its inclusion complexes, providing information on thermal stability, phase transitions, and crystallinity.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal properties of DMB inclusion complexes in the solid state. nih.gov The formation of an inclusion complex is often indicated by the disappearance or shifting of the melting point endotherm of the guest molecule. researchgate.net This suggests that the guest molecule is no longer present as a separate crystalline phase but is instead encapsulated within the DMB molecules. nih.govresearchgate.net The DSC thermogram of the complex will typically show a different thermal profile compared to the physical mixture of the host and guest. For instance, in the characterization of a gemfibrozil/dimethyl-β-cyclodextrin complex, the endothermic peak corresponding to the melting of gemfibrozil progressively vanished from the DSC curves as the co-grinding time increased, indicating complex formation. nih.gov

X-ray Diffraction (XRD) and its powder form, X-ray Powder Diffractometry (XRPD), are powerful techniques for analyzing the crystalline structure of materials. nih.gov Pure DMB and many guest molecules are crystalline and exhibit characteristic diffraction patterns. researchgate.net Upon formation of an inclusion complex, the original diffraction peaks of the guest molecule often disappear or are significantly reduced in intensity, and a new, more amorphous pattern may emerge. nih.govresearchgate.net This change from a crystalline to a more amorphous state is strong evidence of inclusion complex formation, indicating that the guest molecules are molecularly dispersed within the DMB matrix. nih.govresearchgate.net For example, XRPD analysis of a gemfibrozil-dimethyl-β-cyclodextrin product revealed its amorphous state after a certain period of co-grinding. nih.gov

Technique Key Indicator of Complex Formation Inferred Structural Change
DSC - Disappearance or shift of the guest's melting endotherm. researchgate.net- Encapsulation of the guest molecule within the DMB.
XRD/XRPD - Disappearance of guest's characteristic diffraction peaks. nih.gov - Appearance of a new, often amorphous, diffraction pattern. researchgate.net- Loss of crystallinity of the guest. - Molecular dispersion of the guest within the DMB matrix.

This table highlights the key indicators of complex formation observed in DSC and XRD/XRPD analyses and the corresponding inferred structural changes.

X-ray Crystallography for Detailed Crystal Structure Determination of DM-β-CD and Clathrate Hydrates

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystal. In the context of this compound, this method provides invaluable insights into the conformation of the macrocycle, the nature of host-guest interactions within inclusion complexes, and the packing arrangements in the crystalline state.

Studies using X-ray crystallography have elucidated the crystal structure of various DM-β-CD inclusion complexes. For instance, the analysis of a gemfibrozil/dimethyl-β-cyclodextrin inclusion complex revealed changes in the crystalline structure of the guest molecule upon complexation. nih.gov The diffraction pattern of the complex showed a decrease in crystallinity, indicating the formation of an amorphous solid dispersion, a common feature when a crystalline guest is encapsulated within the cyclodextrin (B1172386) cavity. nih.gov

Furthermore, X-ray diffraction (XRD) is instrumental in characterizing clathrate hydrates, which are crystalline water-based solids with gas molecules trapped inside. While specific studies on DM-β-CD clathrate hydrates are less common, the principles of XRD are broadly applied to understand the crystalline framework of cyclodextrin hydrates and how guest molecules are incorporated. nih.govnih.gov The analysis of β-cyclodextrin complexes with molecules like p-aminobenzoic acid has demonstrated the capability of powder X-ray diffraction to solve complex crystal structures, providing details on hydrogen bonding and the location of the guest within the cavity. nih.gov These studies serve as a model for understanding the potential structures of DM-β-CD clathrates. The diffraction patterns of DM-β-CD complexes often show a significant reduction in peak intensity compared to the pure components, which is indicative of the formation of a new solid phase and the reduction in the crystallinity of the guest molecule. nih.govresearchgate.net

Complex Crystallographic System Key Findings from X-ray Diffraction
Gemfibrozil/DM-β-CDAmorphousProgressive disappearance of drug's crystalline peaks with co-grinding, indicating complexation and amorphization. nih.gov
DM-β-CD/guest complexNot specifiedReduction in crystallinity of the guest molecule upon inclusion. researchgate.net
β-cyclodextrin/p-aminobenzoic acidMonoclinicDetailed structural information, including hydrogen bonding and guest orientation, can be obtained from powder diffraction data. nih.gov
β-cyclodextrin/dimethylformamide hydrateMonoclinicThe packing and unit-cell parameters are influenced by hydration and the hydrogen-bonded network. nih.gov

Microscopic and Chromatographic Characterization

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology and particle shape of solid materials. For DM-β-CD and its inclusion complexes, SEM provides visual evidence of changes in the physical appearance of the raw materials after the complexation process.

Typically, pure DM-β-CD appears as crystalline particles of a specific shape and size. researchgate.netresearchgate.net When a guest molecule is included to form a complex, the resulting product often exhibits a different morphology. researchgate.netresearchgate.net For example, in the formation of an inclusion complex between docetaxel and DM-β-CD, SEM images showed a distinct change from the crystalline state of the drug to an amorphous form in the complex. nih.gov Similarly, the complexation of β-caryophyllene with methyl-β-cyclodextrin resulted in solid binary systems with altered surface characteristics, confirming the formation of a new solid phase. acs.org

The change in morphology is a strong indicator that an inclusion complex has been formed. The original crystalline structure of both the host and guest molecules is often lost, and a new, more amorphous or microcrystalline structure is formed. scirp.orgresearchgate.net This morphological transformation can influence the physicochemical properties of the guest molecule.

Sample Observed Morphology via SEM
Pure β-cyclodextrinIrregularly shaped crystalline particles. researchgate.netresearchgate.net
Docetaxel/DM-β-CD Inclusion ComplexChange from crystalline drug to an amorphous form. nih.gov
Holmium-β-cyclodextrin ComplexHeterogeneous, smooth, agglomerated surfaces with sizes ranging from 10 to 30 micrometers. scirp.org
β-caryophyllene/MβCD Inclusion ComplexStable solid complexes with altered surface characteristics. acs.org

Atomic Force Microscopy (AFM) offers high-resolution imaging of surface topography at the nanoscale. It can be used to visualize individual particles or molecules and to determine their size and size distribution.

AFM has been employed to study the surface of DM-β-CD and its complexes, providing more detailed topographical information than SEM. mdpi.comrsc.org For instance, AFM has been used to observe the formation of model lipid rafts and the effect of methyl-β-cyclodextrin on these structures. nih.gov Such studies demonstrate the ability of AFM to monitor molecular-level interactions on surfaces.

In the context of nanoparticle formulations involving cyclodextrins, AFM is used to characterize the particle size and distribution. researchgate.netnih.gov For example, in the study of tea polyphenols encapsulated in β-cyclodextrin, AFM revealed that after encapsulation, the number of large particles was reduced, and there were more uniformly distributed microparticles. researchgate.net This indicates that the complexation process can lead to a more homogeneous particle size distribution.

Sample AFM Findings
β-cyclodextrinCan be visualized as individual molecules or aggregates on a surface. nih.gov
Tea polyphenol/β-cyclodextrin complexMore uniformly distributed microparticles compared to the pure polyphenol. researchgate.net
Methyl-β-cyclodextrin on lipid bilayersInduces changes in the surface topography, demonstrating its interaction with the membrane. nih.gov
Folic acid-MβCD/adamantane-albumin nanoparticlesParticle size and distribution can be accurately determined. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation, identification, and quantification of components in a mixture. arikesi.or.id For DM-β-CD, HPLC is crucial for assessing its purity and for studying the formation and stability of its inclusion complexes. researchgate.net

The purity of DM-β-CD can be determined by HPLC, ensuring that it is free from starting materials like unmodified β-cyclodextrin or other impurities. thermofisher.com One of the main challenges in the HPLC analysis of cyclodextrin inclusion complexes is their dynamic equilibrium and stability during the analysis. researchgate.netarikesi.or.id

HPLC methods are also developed to separate the inclusion complex from the free guest and host molecules. researchgate.netarikesi.or.id This is essential for determining the amount of guest molecule that has been successfully encapsulated. Various HPLC methods have been developed for the analysis of cyclodextrin inclusion complexes, often utilizing C18 columns. researchgate.net The choice of mobile phase is critical and is tailored to the specific properties of the complex being analyzed. researchgate.netacs.orgacs.org Furthermore, HPLC can be used to determine the thermodynamic parameters of complexation by analyzing the retention behavior of the guest molecule in the presence of DM-β-CD in the mobile phase. nih.gov

Parameter HPLC Application Key Considerations
Purity Assessment Quantifies DM-β-CD and detects impurities like unmodified β-cyclodextrin. thermofisher.comMethod validation is crucial for accuracy and reliability. arikesi.or.id
Separation of Complexes Separates the inclusion complex from free host and guest molecules. researchgate.netarikesi.or.idThe dynamic equilibrium of the complex can be a challenge. researchgate.netarikesi.or.id
Thermodynamic Studies Determines stability constants and thermodynamic parameters of complexation. nih.govThe mobile phase composition influences the retention behavior. nih.gov

Phase Solubility Analysis for Complexation Efficiency and Stability Constants

Phase solubility analysis is a widely used method to investigate the interaction between a host and a guest molecule in solution. It is particularly useful for determining the stoichiometry of the inclusion complex and its stability constant (K_s). The method, originally described by Higuchi and Connors, involves measuring the solubility of a sparingly soluble guest molecule in the presence of increasing concentrations of the host molecule (DM-β-CD).

The resulting phase solubility diagram provides information about the type of complex formed. A-type diagrams indicate the formation of soluble complexes, while B-type diagrams suggest the formation of complexes with limited solubility. nih.gov For DM-β-CD, which is highly water-soluble, A-type diagrams are common. An A_L-type diagram, which shows a linear increase in guest solubility with increasing DM-β-CD concentration, is indicative of a 1:1 stoichiometry. nih.govresearchgate.net

From the slope of the linear portion of the A_L-type diagram, the stability constant (K_s) can be calculated. nih.govresearchgate.net The stability constant is a measure of the strength of the interaction between the host and guest molecules. A higher K_s value indicates a more stable complex. This method has been used to determine the stability constants for a wide range of guest molecules with DM-β-CD and other cyclodextrins. researchgate.netuliege.benih.govresearchgate.net The complexation efficiency (CE), which is the ratio of the complexed drug to the cyclodextrin, can also be derived from the phase solubility data. nih.govresearchgate.net

Guest Molecule Cyclodextrin Phase Solubility Diagram Type Stoichiometry Stability Constant (K_s)
ChrysinRandomly-methylated-β-cyclodextrin (RAMEB)A_L1:1High
Repaglinideβ-CD and its derivativesA_L and B_s1:1HP-β-CD > RAMEB > β-CD
GefitinibHP-β-CDA_L1:1897 M⁻¹
BetamethasoneDimethylated-βCD (Dimeb)Not specified1:1Dependent on experimental conditions

Theoretical and Computational Investigations of Dimethyl Beta Cyclodextrin Systems

Molecular Modeling and Simulation Methodologies

Theoretical and computational chemistry offer powerful tools to investigate the behavior of dimethyl-beta-cyclodextrin (DIMEB) at an atomic level. These methods provide insights into the molecule's flexibility, electronic properties, and interactions with other molecules, complementing experimental findings. A variety of computational techniques are employed to study DIMEB systems, each offering unique advantages in exploring different aspects of its molecular behavior.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations are a cornerstone for studying the conformational flexibility and dynamic behavior of DIMEB. researchgate.netarxiv.orgnih.govrsc.orgnih.gov These simulations model the movement of atoms over time, providing a detailed picture of how the molecule changes its shape and interacts with its environment.

Studies have shown that the flexibility of DIMEB is significantly influenced by the surrounding solvent. researchgate.netarxiv.orgrsc.org In polar solvents like water and methanol, DIMEB exhibits large structural fluctuations and deformations of its cavity. researchgate.netarxiv.orgrsc.org This is attributed to the competition between intramolecular hydrogen bonds within the DIMEB molecule and intermolecular hydrogen bonds formed with the polar solvent molecules. researchgate.netarxiv.orgrsc.org Conversely, in non-polar solvents such as cyclohexane (B81311) and octane, DIMEB tends to maintain a more stable and symmetric cyclic cavity shape due to the dominance of intramolecular hydrogen bonds. arxiv.orgrsc.org

MD simulations are also instrumental in understanding the formation of inclusion complexes, where a "guest" molecule is encapsulated within the DIMEB cavity. These simulations can reveal the process of a guest molecule entering the cavity and the resulting conformational changes in both the host (DIMEB) and the guest. nih.gov The insights from MD simulations are crucial for understanding the stability and dynamics of these host-guest systems, which are fundamental to the applications of DIMEB in various fields.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetic properties of molecules like DIMEB. nih.govnih.govmdpi.comresearchgate.netmdpi.com DFT calculations provide valuable information about the distribution of electrons within the molecule and the energies associated with different molecular conformations and interactions.

DFT studies have been employed to compare the stability of host-guest complexes of DIMEB with its parent molecule, β-cyclodextrin. For instance, calculations have shown that the complex between DIMEB and phenol (B47542) is significantly more stable than the corresponding complex with β-cyclodextrin. nih.govnih.gov This increased stability is attributed to the disruption of the hydrogen bond network on the primary face of β-cyclodextrin upon methylation, leading to greater flexibility and stronger van der Waals interactions and intermolecular hydrogen bonds with the guest molecule. nih.govnih.gov

The choice of the DFT functional can significantly impact the results. nih.govacs.org Different functionals may predict different lowest energy conformers for DIMEB and yield varying complexation energies for its inclusion complexes. nih.govacs.org For example, studies on the DIMEB-mianserin complex showed that the B3LYP-GD2 and M062X-GD3 functionals predicted different preferred orientations of the guest molecule within the host cavity and different complexation energies. acs.org Therefore, careful selection and validation of the DFT method are crucial for obtaining accurate and reliable results. mdpi.comacs.org

Semi-Empirical Quantum Mechanical Methods (e.g., AM1, PM6, PM7) for Interaction Energies

Semi-empirical quantum mechanical methods, such as AM1, PM6, and PM7, offer a computationally less expensive alternative to DFT for calculating interaction energies in DIMEB systems. researchgate.netcellulosechemtechnol.ro These methods are often used for initial screening of potential host-guest complexes and for studying large systems where DFT calculations would be prohibitively time-consuming. mdpi.comacs.org

Semi-empirical methods have been successfully used to study the inclusion of various guest molecules into the DIMEB cavity. researchgate.netcellulosechemtechnol.ro For example, PM7 calculations have been used to investigate the inclusion complexation of dimethoate (B1670662) in β-cyclodextrin, providing insights into the optimal 3D structure and complexation energies. researchgate.net Similarly, the PM3 method has been employed to study the complexation of 5-flucytosine with β-cyclodextrin, identifying stable complex geometries and highlighting the role of hydrogen bonds. cellulosechemtechnol.ro

While semi-empirical methods can provide valuable qualitative insights and rank the stability of different configurations, it is often recommended to refine the results with more accurate methods like DFT to obtain reliable complexation energy values. mdpi.com Studies comparing different methods have shown that while PM6-D3 can provide reasonable accuracy, DFT methods with dispersion corrections, such as B3LYP/6-31G(d,p)-D3, generally yield the most accurate results for cyclodextrin (B1172386) inclusion complexes. mdpi.com

Molecular Mechanics (MM) and Monte Carlo (MC) Simulations

Molecular Mechanics (MM) and Monte Carlo (MC) simulations are additional computational tools used to explore the conformational space and interactions of DIMEB systems. mdpi.com MM methods use classical force fields to calculate the potential energy of a system, allowing for rapid exploration of different conformations. nih.gov MC simulations, on the other hand, use random sampling to generate different molecular configurations and evaluate their energies.

MC simulations have been used in conjunction with DFT to investigate the inclusion of molecules like trichloroethylene (B50587) into the DIMEB cavity. mdpi.com These simulations can help identify the most favorable orientations of the guest molecule within the host and provide insights into the thermodynamics of the complexation process. mdpi.com The results from MC simulations can show an energetic preference for the formation of certain inclusion complexes. mdpi.com

MM methods, often as part of a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, are valuable for studying large systems where a full quantum mechanical treatment is not feasible. nih.govscispace.com In these approaches, the chemically active region (e.g., the guest molecule and the immediate vicinity of the DIMEB cavity) is treated with a QM method, while the rest of the system is described by a less computationally demanding MM force field.

Molecular Docking for Prediction of Binding Modes and Conformations

Molecular docking is a computational technique specifically designed to predict the preferred binding orientation of a "ligand" (guest molecule) to a "receptor" (host molecule) to form a stable complex. nih.gov This method is widely used to study the inclusion complexes of DIMEB and to predict the binding modes and conformations of various guest molecules within its cavity.

Docking studies have been instrumental in understanding how different guest molecules fit inside the DIMEB cavity and in predicting the binding energies of these complexes. For example, molecular docking has been used to investigate the inclusion of finasteride (B1672673) in DIMEB, revealing that the binding is stronger and more favorable compared to other cyclodextrin derivatives due to the hydrophobic nature of the DIMEB pocket. nih.gov The additional methyl groups in DIMEB create a more hydrophobic environment that can better accommodate hydrophobic guest molecules. nih.gov

The results of molecular docking can provide a starting point for more detailed investigations using methods like MD simulations or DFT calculations. mdpi.com By predicting the most likely binding poses, docking can significantly reduce the computational cost of subsequent, more rigorous calculations.

Elucidation of Molecular Interactions and Energetics

The primary driving forces for the formation of DIMEB inclusion complexes include van der Waals interactions and hydrogen bonds. nih.govresearchgate.net The hydrophobic interior of the DIMEB cavity provides a favorable environment for nonpolar guest molecules or nonpolar parts of guest molecules, leading to stabilizing van der Waals interactions. nih.gov At the same time, the hydroxyl and methoxy (B1213986) groups on the rims of the DIMEB molecule can form hydrogen bonds with suitable functional groups on the guest molecule. nih.govresearchgate.net

DFT calculations have shown that methylation of β-cyclodextrin to form DIMEB can lead to stronger intermolecular hydrogen bonds with guest molecules like phenol. nih.gov For instance, the interaction energy of the hydrogen bond between the hydroxyl group of phenol and the primary face of DIMEB was calculated to be significantly stronger than the corresponding interaction with β-cyclodextrin. nih.gov

Energy decomposition analysis, a computational technique that breaks down the total interaction energy into different components, can further clarify the contributions of various forces. researchgate.net Such analyses have confirmed the importance of hydrogen bonding as a key attractive interaction in stabilizing DIMEB inclusion complexes. researchgate.net

The table below summarizes the binding energies of DIMEB with various guest molecules as determined by different computational methods.

Guest MoleculeComputational MethodBinding Energy (kcal/mol)Reference
PhenolDFT (B97-3c)-5.23 nih.govnih.gov
Mianserin (B1677119)DFT (B3LYP-GD2)-29.6 acs.org
MianserinDFT (M062X-GD3)-23.9 acs.org
FinasterideMolecular Docking-6.3 nih.gov
TrichloroethyleneDFT (BLYP-D4/def2-SVP-gCP)-21.21 mdpi.com
TrichloroethyleneDFT (PBEh-3c)-20.34 (gas), -14.97 (water) mdpi.com

Quantification of Host-Guest Complexation Energies and Free Enthalpies

Computational chemistry provides powerful tools to quantify the energetic aspects of host-guest complexation involving this compound (DM-β-CD). These methods allow for the detailed calculation of binding energies and Gibbs free energies, offering insights into the stability of the formed inclusion complexes.

A notable theoretical study utilized density functional theory (DFT) to compare the complexation of phenol with both β-cyclodextrin (β-CD) and DM-β-CD. nih.govnih.gov The calculated free binding energy for the DM-β-CD/phenol complex was -5.23 kcal/mol, which is significantly more negative (by approximately 50%) than the -2.62 kcal/mol calculated for the β-CD/phenol complex. nih.govnih.govresearchgate.net This indicates a thermodynamically more favorable interaction and a more stable complex for the methylated derivative. nih.govnih.gov

The accuracy of these computational approaches is often validated by comparing the calculated values with experimental data. For instance, the calculated free binding energy for the β-CD/phenol complex (-2.62 kcal/mol) showed excellent agreement with the experimentally determined value of -2.69 kcal/mol obtained from calorimetric measurements. nih.govnih.govresearchgate.net This agreement lends confidence to the level of theory used (B97-3c) and supports the prediction that DM-β-CD forms a more stable complex with phenol. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Poisson-Boltzmann Surface Area (MM/PBSA) are also employed to estimate the free energy of binding. nih.gov In a study involving 8-bromobaicalein (BB) and different β-cyclodextrins, the MM/GBSA-based free energy calculations corroborated experimental findings, showing the highest binding affinity for the BB/DM-β-CD complex. nih.gov The primary driving force for the formation of these complexes was identified as van der Waals interactions. nih.gov

The choice of computational method and parameters, such as the force field in MD simulations, is crucial. The GROMOS force field, for example, has been used to study the interactions in cyclodextrin complexes, where the total energy of the complex is a sum of the interaction energy and the energy differences of the host and guest molecules between their isolated and complexed states. researchgate.netmdpi.com

Below is a data table summarizing the calculated energetic parameters for the complexation of phenol with β-CD and DM-β-CD.

ComplexCalculated Free Binding Energy (ΔGcalc) (kcal/mol)Experimental Free Binding Energy (ΔGexp) (kcal/mol)
β-CD/phenol-2.62 nih.govnih.gov-2.69 nih.govnih.gov
DM-β-CD/phenol-5.23 nih.govnih.govNot Found

Analysis of Intra- and Intermolecular Non-Covalent Interactions (e.g., van der Waals, hydrogen bonds, CH/π interactions)

The stability of this compound (DM-β-CD) host-guest complexes is governed by a delicate balance of various non-covalent interactions. Computational methods are instrumental in dissecting and quantifying these forces, which include van der Waals (vdW) interactions, hydrogen bonds, and CH/π interactions.

A detailed analysis of the DM-β-CD/phenol complex revealed that methylation of the parent β-cyclodextrin (β-CD) significantly alters the interaction landscape. nih.govnih.gov Methylation disrupts the intramolecular hydrogen bond network present at the primary face of β-CD. nih.govnih.gov This disruption increases the flexibility of the DM-β-CD host, allowing it to better accommodate the guest molecule, phenol, leading to stronger vdW interactions and intermolecular hydrogen bonds. nih.govnih.govresearchgate.net

For the DM-β-CD/phenol complex, the interaction energy is predominantly driven by vdW interactions, which account for approximately 70% of the total interaction. nih.gov The estimated vdW energy (ΔΕvdW) for the DM-β-CD/phenol complex is -14.67 kcal/mol, which is more favorable than the -11.40 kcal/mol for the β-CD/phenol complex. nih.gov This enhancement in vdW forces is attributed to the greater flexibility of the DM-β-CD macrocycle. nih.gov

Hydrogen bonding also plays a crucial role. The intermolecular hydrogen bond between the hydroxyl group of phenol and the primary face of DM-β-CD (via an OH-OCH₃ interaction) was found to be stronger (-7.31 kcal/mol) compared to the corresponding interaction in the β-CD/phenol complex (-4.99 kcal/mol). nih.gov

The table below presents a breakdown of the calculated intermolecular interaction energies for the phenol complexes with β-CD and DM-β-CD.

Interaction Typeβ-CD/phenol Complex (kcal/mol)DM-β-CD/phenol Complex (kcal/mol)
Total Interaction Energy-14.96 nih.gov-18.27 nih.gov
van der Waals (vdW) Energy-11.40 nih.gov-14.67 nih.gov
Intermolecular Hydrogen Bond Energy-4.99 nih.gov-7.31 nih.gov

Furthermore, computational techniques like Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI) analysis, and Independent Gradient Model (IGM) are used to visualize and investigate these weak interactions. researchgate.net Studies on other cyclodextrin complexes have confirmed that hydrogen bonds and vdW interactions are the main stabilizing forces. researchgate.net Energy decomposition analysis (EDA) can further emphasize the significance of hydrogen bonds as attractive interactions. researchgate.net

Impact of Solvation Models and Basis Sets on Computational Outcomes

The accuracy of computational predictions for this compound (DM-β-CD) systems is highly dependent on the chosen theoretical framework, particularly the solvation model and the basis set. These choices can significantly influence the calculated energies, structures, and interaction profiles.

Solvation models are crucial for simulating the behavior of molecules in a solvent, which is the natural environment for most host-guest complexation events. Implicit solvation models, such as the Solvation Model based on Density (SMD), Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), and Conductor-like Screening Model (COSMO), are commonly used. researchgate.net These models represent the solvent as a continuous medium with specific dielectric properties. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of local solvent-solute interactions but are computationally more expensive. mdpi.com

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, also plays a critical role. Larger basis sets generally provide more accurate results but at a higher computational cost. researchgate.net However, it has been observed that increasing the basis set size does not always lead to better agreement with experimental data, especially if the parameters of the solvation model were calibrated using smaller basis sets. researchgate.net

A study comparing various quantum chemical approaches (including DFT methods like B3LYP, CAM-B3LYP, ωB97X-D, and M06HF, and the semiempirical PM7 method) with different basis sets and solvation models found that DFT methods generally produce smaller errors in the Gibbs free energy of solvation (ΔGs) values compared to the PM7 method. researchgate.net

For instance, a theoretical investigation of a β-cyclodextrin/dimethoate complex employed the CAMB3LYP functional with the 6-31G(d,p) basis set in both gas phase and water (using a solvation model). researchgate.net The validation of the computational level is often achieved by comparing results to experimental data. In a study of a DM-β-CD/phenol complex, the B97-3c level of theory was validated by the excellent agreement between the calculated and experimental free binding energy for the parent β-CD/phenol complex. nih.govnih.govresearchgate.net

The following table summarizes different computational methods and their applications in studying cyclodextrin systems.

Computational Method/ModelApplicationReference
B97-3cCalculation of free binding energy for DM-β-CD/phenol complex. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
CAMB3LYP/6-31G(d,p)Evaluation of interactions in a β-cyclodextrin/dimethoate complex in gas and water. researchgate.net researchgate.net
SMD, IEFPCM, COSMOSolvation models used to analyze solvation effects in various solvents. researchgate.net researchgate.net
PM7Semiempirical method used for comparison with DFT methods for solvation energy calculations. researchgate.net researchgate.net
GFN2-xTBSemi-empirical method used for conformational exploration of cyclodextrins. mdpi.com mdpi.com

Prediction and Validation of Complex Structures and Stability

Computational Determination of Most Stable Conformers and Binding Modes

Computational methods are indispensable for determining the most stable three-dimensional structures (conformers) and preferred binding orientations of guest molecules within the this compound (DM-β-CD) cavity. These predictions are crucial for understanding the basis of molecular recognition and complex stability.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of DM-β-CD complexes. For example, a 250 ns MD simulation study of 8-bromobaicalein (BB) with various β-cyclodextrins, including DM-β-CD, revealed that the guest molecule can adopt two primary orientations within the host cavity: one where the chromone (B188151) group is inserted (C-form) and another where the phenyl group is inserted (P-form). nih.gov Such simulations provide insights into the dynamic nature of the inclusion process.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are often used to refine the geometries and energies of the most plausible conformers identified through methods like molecular mechanics or semi-empirical calculations. In a study of the DM-β-CD/phenol complex, DFT calculations were used to determine the optimal geometry, showing that the hydroxyl group of phenol interacts with the primary face of the DM-β-CD. nih.gov

Conformational search algorithms, such as those implemented in programs like CREST, coupled with semi-empirical methods like GFN2-xTB, are used to systematically explore the vast conformational space of flexible molecules like cyclodextrins to identify low-energy structures. mdpi.com Rigid body docking experiments can also be employed to predict the position of a guest molecule within the cyclodextrin cavity that corresponds to a minimum interaction energy. nih.gov

The following table highlights different computational approaches and their specific applications in determining the structure of cyclodextrin complexes.

Computational TechniqueApplicationFindingReference
Molecular Dynamics (MD) SimulationExploring binding modes of 8-bromobaicalein in DM-β-CD. nih.govIdentified two primary binding orientations (C-form and P-form). nih.gov nih.gov
Density Functional Theory (DFT)Determining the optimal geometry of the DM-β-CD/phenol complex. nih.govPhenol's hydroxyl group interacts with the primary face of DM-β-CD. nih.gov nih.gov
CREST with GFN2-xTBConformational exploration of β-cyclodextrin. mdpi.comIdentification of stable conformers in different environments. mdpi.com mdpi.com
Rigid Body DockingPredicting guest position in β-cyclodextrin complexes. nih.govGuest molecules occupy positions of near-minimum interaction energy in crystal structures. nih.gov nih.gov

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational research on this compound (DM-β-CD) is the validation of theoretical predictions against experimental findings. This correlation is essential for establishing the reliability and predictive power of the computational models used.

A prime example of such correlation is the study of the DM-β-CD/phenol complex. Theoretical calculations using density functional theory (DFT) predicted a free binding energy (ΔGcalc) of -5.23 kcal/mol for this complex. nih.govnih.govresearchgate.net To validate the computational methodology (B97-3c level of theory), the free binding energy of the parent β-cyclodextrin (β-CD) with phenol was also calculated, yielding a value of -2.62 kcal/mol. nih.govnih.govresearchgate.net This calculated value was in excellent agreement with the experimental value of -2.69 kcal/mol obtained through calorimetric measurements, thus validating the theoretical approach. nih.govnih.govresearchgate.net

In another study, molecular dynamics (MD) simulations and MM/GBSA-based free energy calculations were performed on the inclusion complex of 8-bromobaicalein (BB) with DM-β-CD. nih.gov The computational results, which indicated the highest binding affinity for the DM-β-CD complex compared to other cyclodextrins, were consistent with experimental phase solubility diagrams. nih.gov The experimental data showed a 1:1 stoichiometric ratio and the highest stability for the BB/DM-β-CD complex. nih.gov

Furthermore, computational predictions of LogP and aqueous solubility for nonsteroidal anti-inflammatory drugs (NSAIDs) have shown good concordance with experimental values, supporting the use of molecular modeling to understand factors influencing cyclodextrin complexation. nih.gov The development of machine learning models to predict complexation free energies has also shown promising results, with a mean absolute error of 1.38 kJ/mol and a squared correlation coefficient of 0.86 when compared to a large dataset of experimental values. nih.gov

The table below provides examples of how theoretical predictions for cyclodextrin systems have been correlated with experimental data.

SystemTheoretical PredictionExperimental DataCorrelationReference
β-CD/phenolΔGcalc = -2.62 kcal/molΔGexp = -2.69 kcal/mol (Calorimetry)Excellent agreement, validating the computational method. nih.govnih.govresearchgate.net
8-bromobaicalein/DM-β-CDHighest binding affinity (MM/GBSA)Highest stability (Phase solubility diagram)Computational and experimental results are in agreement. nih.gov
NSAIDsCalculated LogP and aqueous solubilityExperimental LogP and solubilityGood concordance between calculated and experimental values. nih.gov
Various drug/CD systemsPredicted complexation free energy (Machine Learning)Experimental complexation free energyHigh predictive accuracy with a low mean absolute error. nih.gov

In Silico Modeling for Mechanism of Action and Optimization

In silico modeling plays a pivotal role in elucidating the mechanism of action of this compound (DM-β-CD) complexes and in guiding the optimization of their properties for specific applications. By simulating molecular interactions at an atomistic level, researchers can gain insights that are often difficult to obtain through experimental means alone.

Computational studies can reveal how the structural and electronic properties of the host and guest molecules influence complex formation and stability. For instance, understanding the non-covalent interactions that drive complexation allows for the rational design of new cyclodextrin derivatives with enhanced binding affinities or selectivities for particular guest molecules. nih.govnih.gov By substituting the hydroxyl groups of cyclodextrins with other functional groups, their complexing capabilities can be improved. nih.govrsc.org

Molecular dynamics (MD) simulations are particularly useful for investigating the mechanism of action. For example, MD simulations were used to study the potential of cyclodextrins to act as inhibitors for the BM2 proton channel of the influenza virus. researchgate.net The simulations showed that cyclodextrins could bind to the channel, disrupt the internal water network, and reduce the hydrogen bond occupancy necessary for proton conduction, thereby suggesting a mechanism for inhibiting viral replication. researchgate.net

Furthermore, in silico modeling can be used to optimize drug delivery systems. By predicting how a drug molecule will interact with DM-β-CD, formulations can be designed to improve the drug's solubility, stability, and bioavailability. nih.gov For example, the enhanced anticancer activity of an 8-bromobaicalein/DM-β-CD inclusion complex against MCF-7 human breast cancer cells was rationalized through molecular modeling, which showed favorable complexation. nih.gov

The integration of machine learning with molecular modeling offers a powerful approach for high-throughput screening and optimization. By training models on existing experimental and computational data, it is possible to quickly predict the complexation performance of new host-guest pairs, thereby accelerating the discovery and design of novel cyclodextrin-based systems. nih.gov

Mechanisms of Solubility Enhancement and Chemical Stabilization by Dimethyl Beta Cyclodextrin

Molecular Mechanisms of Solubility Improvement

The primary application of DIMEB is to improve the solubility of poorly water-soluble compounds. ontosight.ai This is achieved through a series of molecular interactions and transformations that collectively enhance the apparent solubility of guest molecules in aqueous environments.

The core mechanism of solubility enhancement by DIMEB is the formation of inclusion complexes. ontosight.ai DIMEB possesses a truncated cone-like structure with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-attracting) exterior. nih.govoatext.com This unique architecture allows it to encapsulate nonpolar, hydrophobic "guest" molecules, or at least their lipophilic portions, within its cavity. touro.edunih.gov

The stoichiometry of these complexes is often 1:1, meaning one molecule of DIMEB encapsulates one molecule of the guest. nih.gov However, other stoichiometries can also occur depending on the specific guest molecule and the conditions. mdpi.com The stability of these complexes is characterized by an association constant (Kc), which quantifies the affinity between the DIMEB host and the guest molecule. A higher Kc value indicates a more stable complex. For example, the complexation of the insecticide fenitrothion (B1672510) with DIMEB showed a significantly higher association constant compared to its complexation with native β-cyclodextrin, indicating a more stable complex. beilstein-journals.org

The enhanced solubilizing capacity of DIMEB compared to its parent molecule, β-cyclodextrin, is largely attributed to the presence of methyl groups. touro.edu In native β-cyclodextrin, a belt of intramolecular hydrogen bonds exists between the hydroxyl groups on the secondary face of the cyclodextrin (B1172386) ring. rsc.orgmdpi.com This rigid structure limits its water solubility. rsc.org

In DIMEB, the hydroxyl groups at the 2 and 6 positions of the glucose units are replaced by methyl groups. mdpi.com This methylation disrupts the intramolecular hydrogen bonding network that is present in native β-cyclodextrin. touro.edumdpi.com The absence of this hydrogen bond belt makes the DIMEB molecule less rigid and more flexible. mdpi.com This increased flexibility allows for a better fit and stronger interaction with a wider range of guest molecules. mdpi.com Furthermore, the methylation increases the hydrophobicity of the cavity, further promoting the inclusion of lipophilic guest molecules. mdpi.com The disruption of these hydrogen bonds also contributes to the significantly higher aqueous solubility of DIMEB itself compared to β-cyclodextrin, which in turn enhances its ability to solubilize guest molecules. researchgate.net Studies have shown that the number of methyl groups plays a crucial role, with an optimal number of around 14 methyl groups per cyclodextrin ring (as in DIMEB) providing the highest solubility for guest molecules. researchgate.netnih.gov

A theoretical study comparing β-cyclodextrin and DIMEB in complexing with phenol (B47542) revealed that the DIMEB/phenol complex was significantly more stable. This was attributed to the disruption of the hydrogen bond network in DIMEB, leading to greater flexibility and stronger van der Waals interactions and hydrogen bonds with the guest molecule. mdpi.com

Another important mechanism by which DIMEB enhances solubility is by altering the physical state of the guest molecule. nih.gov Many poorly soluble compounds exist in a crystalline state, which is a highly ordered, stable form that requires significant energy to dissolve. When a crystalline guest molecule is encapsulated within the DIMEB cavity, it is forced to adopt the conformation of the cavity, leading to a loss of its crystalline structure. acs.orgresearchgate.net

This transformation from a crystalline to an amorphous, or non-crystalline, state is a key factor in solubility enhancement. jst.go.jp The amorphous form of a compound is generally more soluble and has a faster dissolution rate than its crystalline counterpart because less energy is required to break the solid-state interactions. acs.org Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to confirm this change in crystallinity. oatext.comnih.gov For example, in the characterization of a docetaxel (B913)/DIMEB inclusion complex, XRD and DSC studies revealed the transformation of the crystalline drug into an amorphous form within the complex. nih.gov This amorphization contributes significantly to the observed increase in the drug's solubility and dissolution rate. nih.gov

Chemical Stabilization Mechanisms

Beyond enhancing solubility, DIMEB also plays a crucial role in protecting guest molecules from chemical degradation, thereby increasing their stability and shelf-life. biosynth.com

The encapsulation of a guest molecule within the hydrophobic cavity of DIMEB provides a protective microenvironment. This physical barrier shields the guest molecule from various external factors that could otherwise lead to its degradation, such as contact with reactive species in the surrounding medium. beilstein-journals.org The guest molecule is effectively isolated within the cyclodextrin's cavity, minimizing its exposure to the bulk solution and its components. nih.gov This steric hindrance is a primary mechanism of chemical stabilization.

By sequestering the guest molecule, DIMEB can effectively inhibit several common degradation pathways:

Oxidation: The inclusion complex can protect sensitive molecules from oxidative degradation by limiting their exposure to oxygen and other oxidizing agents present in the environment. mdpi.com

Photodegradation: For light-sensitive compounds, the DIMEB cavity can act as a light shield, reducing the rate of photodegradation. For instance, the complexation of rutin (B1680289) with a cyclodextrin derivative was shown to significantly improve its photostability under UVB radiation. mdpi.com

Isomerization: In cases where a molecule can convert into a less active or inactive isomer, encapsulation within the DIMEB cavity can restrict the conformational changes necessary for isomerization to occur. mdpi.com

Hydrolysis: The hydrophobic nature of the cyclodextrin cavity can protect susceptible guest molecules from hydrolysis by excluding water molecules. beilstein-journals.orgnih.gov A notable example is the stabilization of camptothecin, a drug with a lactone ring that is easily hydrolyzed. Its complexation with cyclodextrins significantly reduces the rate of hydrolysis. nih.gov Similarly, a study on the insecticide fenitrothion demonstrated that its complexation with DIMEB provided effective protection against hydrolytic degradation in an alkaline solution. beilstein-journals.org

Impact of Complex Formation on Guest Molecule Chemical Reactivity

The encapsulation of a guest molecule within the cavity of Dimethyl-beta-cyclodextrin (DIMEB) not only enhances its solubility but also significantly alters its chemical reactivity. By sequestering the guest molecule from the bulk solution, DIMEB can either inhibit or, in some cases, modify the rate and pathway of chemical reactions such as hydrolysis, oxidation, and photodegradation.

Inhibition of Hydrolysis:

One of the most well-documented effects of complexation with DIMEB is the retardation of hydrolysis of susceptible guest molecules. The cyclodextrin cavity provides a protective environment that can sterically hinder the approach of hydrolytic agents like hydroxide (B78521) ions or water molecules to the reactive sites of the guest.

A notable example is the alkaline hydrolysis of the organophosphorus insecticide fenitrothion. Studies have shown a remarkable reduction of 84% in the rate of its hydrolysis when complexed with DIMEB compared to the free substrate. researchgate.net The association constant for the DIMEB-fenitrothion complex is significantly higher than that with native β-cyclodextrin, indicating a more stable complex and consequently, more effective protection from hydrolysis. researchgate.net Similarly, for the anticancer drug camptothecin, complexation with a randomly substituted dimethyl-β-cyclodextrin (RDM-β-CD) led to a tenfold increase in its half-life, with the pseudo-first-order hydrolysis rate constant decreasing from 11.8 x 10⁻³ min⁻¹ for the free drug to 1.18 x 10⁻³ min⁻¹ for the complexed form. mdpi.com This stabilization is attributed to the inclusion of the drug within the cyclodextrin cavity, which limits its exposure to the aqueous environment where hydrolysis occurs. mdpi.com

Enhancement of Photostability:

Many chemical compounds are susceptible to degradation upon exposure to light, a process known as photodegradation. The inclusion of such photosensitive molecules within the DIMEB cavity can provide significant protection by shielding them from incident light.

For instance, the photodegradation of the highly photosensitive drug nifedipine (B1678770) was shown to be retarded upon inclusion complexation with dimethyl-β-cyclodextrin (DM-β-CD). nih.gov The complexation offered substantial protection against the effects of both fluorescent lamps and sunlight. nih.gov Similarly, the photostability of trifluoperazine, a phenothiazine (B1677639) derivative, was enhanced upon complexation with DM-β-CD. nih.gov The degree of photoprotection was found to be dependent on the stability of the inclusion complex. nih.gov This protective effect is crucial for maintaining the therapeutic efficacy and shelf-life of photosensitive drugs.

Modification of Oxidative Reactivity:

Complexation with DIMEB can also influence the susceptibility of guest molecules to oxidation. By encapsulating the guest, DIMEB can limit its interaction with oxidizing agents. This is particularly relevant for compounds like flavonoids and other phenolic compounds, which are known for their antioxidant properties but are also prone to oxidative degradation. mdpi.comunipi.it

Interactive Data Tables

Table 1: Enhancement of Aqueous Solubility of Various Drugs by this compound (DIMEB)

Guest MoleculeIntrinsic SolubilitySolubility in DIMEB SolutionFold IncreaseReference
Camptothecin~1.34 µg/mL228.45 µg/mL (in 25% w/v RDM-β-CD)~171 mdpi.com
L-173 (antifungal)LowSignificantly IncreasedNot specified
Docetaxel1.649 µg/mLIncreased with Me-β-CDNot specified nih.gov
17β-estradiol0.0036 mg/cm³Significantly EnhancedNot specified
Progesterone0.00881 mg/cm³Significantly EnhancedNot specified

Table 2: Stability Constants (Kc) for the Formation of Inclusion Complexes with this compound (DIMEB)

Guest MoleculeStability Constant (Kc) in M⁻¹Method of DeterminationReference
Camptothecin (with RDM-β-CD)910Phase Solubility mdpi.com
Fenitrothion(1.69 ± 0.9) × 10³Kinetic Studies researchgate.net
Phenol-5.23 kcal/mol (Free Binding Energy)Theoretical Calculation researchgate.net
L-173 (antifungal)High (in acidic medium)Phase Solubility

Table 3: Impact of this compound (DIMEB) Complexation on the Chemical Reactivity of Guest Molecules

Guest MoleculeReaction TypeEffect of DIMEB ComplexationQuantitative DataReference
FenitrothionAlkaline HydrolysisSignificant reduction in hydrolysis rate84% reduction in reaction rate researchgate.net
Camptothecin (RDM-β-CD)HydrolysisIncreased stability and half-lifek(obs) decreased from 11.8x10⁻³ to 1.18x10⁻³ min⁻¹; Half-life increased from 58.7 to 587.3 min mdpi.com
NifedipinePhotodegradationRetarded photodegradationDegradation rate constant lowered nih.gov
TrifluoperazinePhotodegradationEnhanced photostabilityDependent on complex stability nih.gov
FlavonoidsOxidationProtection against rapid oxidationORAC values determined researchgate.net

Advanced Research Applications of Dimethyl Beta Cyclodextrin in Chemical and Materials Science

Chiral Recognition and Separation Science

The ability to distinguish between enantiomers, which are mirror-image isomers of a chiral molecule, is of paramount importance in fields such as pharmaceuticals, agrochemicals, and fragrance industries. DM-β-CD has proven to be an invaluable tool in the realm of chiral recognition and separation.

Use of Dimethyl-beta-cyclodextrin in Chiral Chromatography

DM-β-CD is extensively utilized as a chiral selector in various chromatographic techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). researchgate.netlcms.cz In these applications, DM-β-CD can be either bonded to a stationary phase or used as a mobile phase additive. researchgate.netlcms.cz

In HPLC, chiral stationary phases (CSPs) based on DM-β-CD are common. For instance, a 2,3-dimethyl-β-cyclodextrin (DM-β-CD) column was successfully used in the reversed-phase mode to separate the enantiomers of milnacipran (B1663801). The effectiveness of the separation is influenced by factors such as the mobile phase composition, pH, and column temperature. Similarly, in GC, capillary columns incorporating DM-β-CD derivatives into a polysiloxane liquid stationary phase have demonstrated the ability to separate a wide range of enantiomeric compounds. lcms.cz The selectivity of these columns can be tuned by using different alkylated beta-cyclodextrin (B164692) derivatives. lcms.cz

Supercritical fluid chromatography (SFC) also benefits from the use of DM-β-CD. It has been employed as a chiral mobile phase additive with a porous graphitic carbon stationary phase to resolve the enantiomers of various compounds, including chlorthalidone (B1668885) and warfarin (B611796). researchgate.net The concentration of DM-β-CD in the mobile phase significantly impacts the retention and enantioselectivity of the separation. researchgate.net

Table 1: Examples of DM-β-CD in Chiral Chromatography

Chromatographic Technique Role of DM-β-CD Example Application Reference
High-Performance Liquid Chromatography (HPLC) Chiral Stationary Phase Separation of milnacipran enantiomers
Gas Chromatography (GC) Component of Chiral Stationary Phase Separation of various enantiomers like 1-octen-3-ol (B46169) and carvone lcms.cz
Supercritical Fluid Chromatography (SFC) Chiral Mobile Phase Additive Resolution of chlorthalidone and warfarin enantiomers researchgate.net

Mechanisms of Enantiomeric Discrimination

The enantiomeric discrimination by DM-β-CD arises from the formation of transient diastereomeric inclusion complexes with the enantiomers of a guest molecule. researchgate.net The differing stabilities of these complexes lead to their separation. Several interactions contribute to this chiral recognition, including:

Hydrophobic Interactions: The nonpolar part of the guest molecule is included within the hydrophobic cavity of the DM-β-CD.

Hydrogen Bonding: The hydroxyl groups on the rim of the cyclodextrin (B1172386) can form hydrogen bonds with suitable functional groups on the guest molecule. pnas.org

Dipole-Dipole Interactions: Polar interactions can also contribute to the stability of the inclusion complex. researchgate.net

Steric Factors: The fit of the enantiomer within the chiral cavity plays a crucial role. The methyl groups on the DM-β-CD create a more extended and conformationally rigid chiral cavity compared to the parent β-cyclodextrin, which can enhance enantioselectivity.

The dominant mechanism for chiral discrimination is often the difference in the formation constants of the diastereomeric complexes. researchgate.net However, in techniques like capillary electrophoresis, differences in the electrophoretic mobilities of the complexes can also be a significant factor. mdpi.com The precise nature and strength of these interactions determine the degree of enantiomeric separation.

Development of this compound-Based Chiral Sensors

The principle of enantiomeric discrimination by DM-β-CD has been harnessed to develop highly sensitive and selective chiral sensors. semanticscholar.orgmdpi.com These sensors are designed to detect the presence and concentration of specific enantiomers in a sample. They often rely on electrochemical or optical detection methods.

Electrochemical chiral sensors can be fabricated by modifying an electrode surface with DM-β-CD. semanticscholar.org When the sensor is exposed to a solution containing the target enantiomers, the differential binding affinities between the DM-β-CD and the enantiomers cause a measurable change in the electrochemical signal, such as a shift in potential or current. These sensors have been developed for a variety of analytes, including drugs and biomolecules. semanticscholar.orgtandfonline.com

Optical chiral sensors can utilize techniques like surface plasmon resonance (SPR) or quartz crystal microbalances (QCMs). researchgate.net In a QCM-based sensor, a quartz crystal is coated with a DM-β-CD derivative. The binding of the target enantiomer to the DM-β-CD layer causes a change in the crystal's resonance frequency, which can be correlated to the analyte's concentration. These sensors have been used for the chiral discrimination of various compounds in the gas phase. nih.gov

Functional Materials Development

The versatility of DM-β-CD extends to the development of advanced functional materials with tailored properties and applications in materials science.

Cyclodextrin Polymers and Crosslinked Systems incorporating DM-β-CD

DM-β-CD can be polymerized or crosslinked to form three-dimensional networks, often referred to as cyclodextrin polymers or nanosponges. beilstein-journals.orgbeilstein-journals.org These materials possess a high density of cyclodextrin cavities, leading to enhanced inclusion capabilities and a high surface area. nih.gov

These polymers are typically synthesized by reacting DM-β-CD with a suitable crosslinking agent, such as epichlorohydrin (B41342) or polycarboxylic acids. mdpi.com The properties of the resulting polymer, such as solubility and porosity, can be tuned by controlling the type and amount of the crosslinker and the reaction conditions. beilstein-journals.org For example, hyper-crosslinked β-cyclodextrin porous polymers with extremely high BET surface areas have been created. nih.gov

These crosslinked systems have found applications in various areas. For instance, a crosslinked polymer of methyl-β-cyclodextrin and linear poly(ethylenimine) has been developed as a gene delivery system. nih.gov Additionally, cyclodextrin-based polymers have been investigated for their potential in water remediation to remove organic pollutants. mdpi.com

Table 2: Properties of DM-β-CD-based Crosslinked Systems

Crosslinking Agent Resulting Polymer Type Key Properties Potential Application Reference
1,1'-Carbonyldiimidazole Carbonate Nanosponge Insoluble in water and organic solvents Drug delivery, functional material beilstein-journals.orgbeilstein-journals.org
Friedel–Crafts Alkylation Hyper-crosslinked Porous Polymer High BET surface area, large pore volume Adsorption of pollutants, catalysis nih.gov

Hybrid Materials with Nanoparticles and Other Substrates

DM-β-CD can be integrated with various nanomaterials and substrates to create novel hybrid materials with synergistic properties. researchgate.net These materials combine the molecular recognition capabilities of the cyclodextrin with the unique physical and chemical properties of the nanomaterial.

For example, DM-β-CD has been used to functionalize nanoparticles, such as silver nanoparticles. mdpi.com In this context, the cyclodextrin can act as both a reducing agent and a stabilizing agent during the nanoparticle synthesis. mdpi.com The resulting hybrid material can then be used for applications like drug delivery, where the DM-β-CD cavity encapsulates a drug molecule, and the nanoparticle serves as the carrier. dovepress.com

DM-β-CD has also been incorporated into chitosan (B1678972) nanoparticles. dovepress.com The inclusion of DM-β-CD can enhance the drug loading capacity and stability of the nanoparticles. dovepress.com These hybrid systems have shown promise for improving the delivery of poorly water-soluble drugs. dovepress.com The combination of DM-β-CD with various substrates opens up possibilities for creating advanced materials for catalysis, sensing, and biomedical applications. nih.govnih.gov

Applications in Analytical Separation and Adsorbent Technologies

This compound (DIMEB) has emerged as a significant tool in the fields of analytical separation and adsorbent technologies due to its unique molecular structure. Its hydrophobic inner cavity and hydrophilic outer surface allow for the formation of inclusion complexes with a variety of molecules, enabling enhanced separation and extraction capabilities.

In analytical chemistry, DIMEB is frequently employed as a chiral selector in separation techniques. Its ability to form diastereomeric complexes with enantiomers allows for their effective separation. For instance, in capillary electrophoresis (CE), DIMEB has been successfully used to resolve the enantiomers of various pharmaceutical compounds. A notable application involves the separation of salbutamol (B1663637) enantiomers and its related impurities using a low pH buffer containing 100 mM dimethyl-β-cyclodextrin. nih.gov Similarly, it has been utilized as a chiral selector in CE for the enantiomeric separation of ephedrine (B3423809) and related compounds found in drug formulations. nih.gov The effectiveness of the separation is influenced by factors such as the concentration of the cyclodextrin, the pH of the buffer, and the operating temperature. nih.gov

Beyond its role as a mobile phase additive, DIMEB has been incorporated into stationary phases for high-performance liquid chromatography (HPLC). A novel HPLC chiral stationary phase (CSP) was developed by immobilizing 2,6-dimethyl-β-cyclodextrin onto silica (B1680970) gel. This CSP demonstrated good enantioselectivity for a range of chiral compounds under reversed-phase conditions, highlighting the versatility of DIMEB in creating robust analytical separation media. nih.gov

The adsorbent properties of DIMEB and other cyclodextrin derivatives are harnessed for environmental remediation and sample preparation. Cyclodextrin-based adsorbents have shown great potential for removing various organic pollutants from wastewater. plos.orgdiva-portal.orgmdpi.comresearchgate.netresearchgate.net Specifically, 2,6-dimethyl-β-cyclodextrin has been used as an adsorbent in a technique called vortex-simplified matrix solid-phase dispersion for the simultaneous determination of multiple compounds, including terpenoids and flavonoids, in natural product extracts. acs.org This demonstrates its utility in complex matrix analysis. Furthermore, cyclodextrin-based materials are increasingly used in solid-phase extraction (SPE) to concentrate and purify analytes from various samples, including antibiotics from wastewater and food matrices. nih.gov

The following table summarizes key applications of this compound in analytical separation and adsorbent technologies:

Application Area Technique Specific Use of this compound Example Compounds Separated/Extracted
Chiral Separation Capillary Electrophoresis (CE)Chiral selector in the background electrolyteSalbutamol, Ephedrine
Chiral Separation High-Performance Liquid Chromatography (HPLC)Component of a chiral stationary phase (CSP)Various chiral compounds
Sample Preparation Vortex-Simplified Matrix Solid-Phase DispersionAdsorbent for extraction from complex matricesTerpenoids, Crocins, Flavonoids
Environmental Remediation AdsorptionComponent of adsorbents for pollutant removalOrganic pollutants, Antibiotics
Sample Preparation Solid-Phase Extraction (SPE)Adsorbent material for analyte concentrationAntibiotics

Interfacial and Membrane Science Research

The interaction of this compound with biological interfaces, particularly cell membranes, is a significant area of research with implications for cell biology and drug delivery.

Research on Interaction with Biological Membranes and Cholesterol Extraction (for cell biology research)

Methyl-β-cyclodextrin (MβCD), a commonly studied derivative, is well-known for its ability to extract cholesterol from cellular membranes. nih.gov This property has made it an invaluable tool in cell biology for studying the role of cholesterol and lipid rafts in various cellular processes. The hydrophobic cavity of MβCD has a high affinity for cholesterol, allowing it to sequester the lipid from the membrane bilayer. nih.govdiva-portal.org

The efficiency of cholesterol extraction depends on several factors, including the specific cyclodextrin derivative, its concentration, and the incubation time. nih.gov MβCD is generally considered one of the most efficient β-cyclodextrin derivatives for this purpose. nih.gov The removal of cholesterol by MβCD can disrupt the structure and function of lipid rafts, which are cholesterol- and sphingolipid-enriched microdomains involved in cell signaling and protein trafficking. researchgate.net This perturbation allows researchers to investigate the consequences of lipid raft disruption on cellular functions. For example, studies have shown that cholesterol depletion by MβCD inhibits the formation of clathrin-coated endocytic vesicles, demonstrating the critical role of cholesterol in this process. nih.gov

The kinetics of cholesterol extraction from lipid membranes by methyl-β-cyclodextrin have been studied using techniques like surface plasmon resonance. These studies have revealed that the process is complex and highly dependent on the lipid composition of the membrane. The presence of sphingomyelin, for instance, can significantly slow down the extraction of cholesterol. researchgate.net

Parameter Finding Reference
Primary Interaction Extraction of cholesterol from the plasma membrane nih.govdiva-portal.org
Mechanism Sequestration of cholesterol into the hydrophobic cavity nih.govdiva-portal.org
Key Application Studying the role of cholesterol and lipid rafts researchgate.net
Cellular Consequence Disruption of lipid raft-dependent processes (e.g., endocytosis) nih.gov
Influencing Factors Cyclodextrin derivative, concentration, incubation time, membrane composition nih.govresearchgate.net

Investigation of Cellular Entry Mechanisms (e.g., fluid-phase endocytosis)

While initially thought to primarily interact with the cell surface, research has shown that methylated beta-cyclodextrins can enter cells. Studies using fluorescently labeled randomly methylated-beta-cyclodextrin (FITC-RAMEB) have demonstrated that it can be internalized by intestinal epithelial cells (Caco-2) through fluid-phase endocytosis, specifically a process resembling macropinocytosis. nih.govnih.govplos.orgresearchgate.net

This cellular uptake is characterized by its dependence on time and concentration and is inhibited at low temperatures. nih.govnih.govplos.orgresearchgate.net The internalized cyclodextrin is observed within cytoplasmic vesicles and has been shown to colocalize with Rab5a, an organizer of early endosomes. nih.govplos.org This endocytic pathway provides a potential mechanism for cyclodextrins to cross cellular barriers, which could have implications for their use as drug delivery vehicles. nih.govnih.govplos.org The ability of these cyclodextrins to enter cells suggests that their biological effects may not be limited to their interactions at the plasma membrane. nih.gov

Supramolecular Systems and Novel Chemical Research Areas

The unique host-guest chemistry of this compound makes it a valuable building block for creating novel supramolecular systems and exploring new avenues in chemical research.

This compound as Components in Supramolecular Deep Eutectic Solvents

A recent and promising area of research is the use of functionalized cyclodextrins, including heptakis(2,6-di-O-methyl)-β-cyclodextrin, as components of supramolecular deep eutectic solvents (SUPRA-DES). acs.orgnih.govacs.org These are a new class of solvents formed by mixing a hydrogen bond acceptor, such as the modified cyclodextrin, with a hydrogen bond donor, like levulinic acid. acs.orgnih.gov

These SUPRA-DES exhibit a significant depression in their melting point and possess an extended liquid-state window. acs.orgnih.gov Crucially, they retain the inclusion ability of the cyclodextrin while also offering enhanced solvation properties due to the extensive hydrogen bond network. acs.orgnih.gov Recent work has also explored the development of pH-responsive ternary SUPRA-DES using 2,6-Di-O-methyl-β-cyclodextrin for the efficient extraction of trace antibiotics from wastewater. nih.govbohrium.com The unique properties of these solvents open up new possibilities for their use in green chemistry, extraction processes, and as media for chemical reactions.

Formation of "Reaction Nano-vessels" and Controlled Photochemistry

The cavity of cyclodextrins can serve as a confined microenvironment, or a "reaction nano-vessel," influencing the course of chemical reactions. This concept has been explored in the context of controlled photochemistry. By encapsulating photoactive molecules within the cyclodextrin cavity, it is possible to alter their photochemical behavior, such as enhancing solubility and controlling photodimerization reactions. uni-saarland.de Although research in this specific area with this compound is emerging, the principle of using cyclodextrin derivatives as supramolecular catalytic nano-reaction vessels holds significant potential for guiding reaction pathways and achieving selective product formation. uni-saarland.de The development of cyclodextrin-based nanoconstructs for photoactivated therapies is also an active area of investigation. researchgate.net

Research into Growth Stimulants and Biological Culture Media

This compound (DIMEB) has been investigated for its significant role as a growth stimulant and a critical component in various biological culture media. Its unique ability to encapsulate lipophilic molecules within its hydrophobic cavity allows it to sequester growth-inhibiting substances and enhance the solubility and availability of essential nutrients, thereby improving cell growth and the production of valuable metabolites.

One of the key applications of DIMEB in biological cultures is its ability to overcome the inhibitory effects of certain compounds present in the media. For instance, fatty acids, which can be toxic to microorganisms and inhibit their growth, can be effectively sequestered by DIMEB. cyclolab.huresearchgate.net This complexation prevents the fatty acids from interacting with the microbial cells, thus permitting normal growth and metabolic activity. cyclolab.huresearchgate.net

Research has shown that the addition of DIMEB to culture media can lead to substantial increases in the yield of biotechnological products. In the fermentation of Bordetella pertussis, the bacterium responsible for whooping cough, the inclusion of DIMEB in a synthetic medium resulted in a significant increase in the production of the pertussis toxin, a key component of acellular pertussis vaccines. cyclolab.hu The mechanism is attributed to the complexation of growth-inhibiting fatty acids, which in turn leads to enhanced cell growth and toxin production. cyclolab.hu Similarly, DIMEB has been shown to be a potent growth stimulant for Bordetella pertussis phase I in synthetic media, achieving growth rates and colony numbers comparable to those on complex Bordet-Gengou medium. researchgate.net

The benefits of DIMEB also extend to the cultivation of other challenging microorganisms. For example, it is used as a standard component in serum-free culture media to support the growth of Helicobacter pylori. nih.govresearchgate.net The detailed mechanism is thought to involve the scavenging of toxic lipophilic compounds from the medium. nih.govresearchgate.net Furthermore, DIMEB can act as a substitute for mammalian serum in tissue cultures, which is advantageous as it eliminates the risk of prion protein contamination and provides a more defined and controlled culture environment. cyclolab.hucphi-online.com This has been applied in the cultivation of lymphoblast cells and has shown potential for growing otherwise non-cultivable organisms like Mycobacterium leprae through the solubilization of essential lipids. cyclolab.hu

In the realm of antibiotic production, while direct research on DIMEB is specific, related cyclodextrins have shown significant promise. For instance, methyl-β-cyclodextrin, a closely related compound, was found to have a high stimulatory effect on the production of the antibiotic spiramycin (B21755) by Streptomyces ambofaciens. nih.gov The addition of 0.5% (w/v) methyl-β-cyclodextrin to the culture medium significantly enhanced antibiotic yields, a phenomenon linked to the complexation and subsequent effects on antibiotic stability and/or efflux. nih.gov This research highlights the potential of methylated cyclodextrins in general to improve fermentation processes.

The table below summarizes key research findings on the application of this compound in enhancing microbial growth and production.

MicroorganismApplicationEffect of DIMEBReference
Bordetella pertussisToxin ProductionOvercame growth inhibition by fatty acids (oleic and palmitic acid), leading to enhanced cell growth and a 100-fold increase in pertussis toxin production. cyclolab.huresearchgate.net
Helicobacter pyloriGrowth in Serum-Free MediaActs as a beneficial compound supporting growth by scavenging toxic lipophilic compounds in the culture medium. nih.govresearchgate.net
Rhodococcus erythropolisMicrobiological TransformationIncreased the conversion rate of cholesterol to cholest-4-en-3-one by enhancing the solubility of the substrate. cphi-online.com
Saccharomyces cerevisiaeBiosynthesis by FermentationEnhanced the production of testosterone (B1683101) from androstenedione (B190577) by decreasing product inhibition. cphi-online.com
Lymphoblast cellsSerum-Free Culture MediaSubstituted for mammalian serum by solubilizing lipids like fatty acids and cholesterol. cyclolab.hu
Mycobacterium lepraeCultivationEnabled the cultivation of the non-cultivable bacterium through the use of water-soluble lipid/CD complexes. cyclolab.hu

Future Directions and Emerging Research Avenues

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is becoming increasingly crucial for a deeper understanding of Dimethyl-beta-cyclodextrin's behavior. mdpi.com Advanced computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, offer powerful tools to investigate the intricacies of inclusion complex formation at a molecular level. mdpi.commdpi.com These techniques allow for the prediction of binding affinities, the elucidation of the most stable conformations of guest molecules within the DIMEB cavity, and the analysis of the various non-covalent interactions that govern complex stability. mdpi.comacs.orgresearchgate.net

For instance, computational studies have been employed to compare the stability of inclusion complexes of DIMEB with its parent compound, β-cyclodextrin. mdpi.com Density functional theory (DFT) calculations have shown that the methylation of the hydroxyl groups in DIMEB significantly enhances the stability of its host-guest complexes. mdpi.com This increased stability is attributed to a combination of factors, including enhanced hydrophobic interactions and altered intramolecular forces within the cyclodextrin (B1172386) macrocycle. mdpi.com

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and various calorimetric methods provide the necessary empirical data to validate and refine these computational models. mdpi.comacs.org NMR spectroscopy is particularly powerful for determining the geometry of the inclusion complex and identifying the specific parts of a guest molecule that are inserted into the DIMEB cavity. mdpi.comnih.gov Differential Scanning Calorimetry (DSC) is another key technique used to characterize the formation of inclusion complexes in the solid state by observing changes in thermal properties. semanticscholar.orgresearchgate.netnih.govresearchgate.netnih.gov

The integration of these approaches allows for a more holistic and accurate understanding of the structure-property relationships of DIMEB complexes, paving the way for more rational and targeted applications. mdpi.com The combination of in silico and in vitro studies has proven effective in evaluating the potential of DIMEB to enhance the solubility and stability of various compounds. nih.gov

Rational Design of this compound Derivatives for Specific Applications

While this compound itself offers enhanced properties compared to native β-cyclodextrin, the rational design of its derivatives opens up a vast landscape of possibilities for tailoring its function for specific applications. europeanpharmaceuticalreview.com Chemical modification of the DIMEB structure allows for the fine-tuning of its physicochemical properties, such as solubility, binding affinity, and selectivity for particular guest molecules. mdpi.com

The synthesis of functionalized DIMEB derivatives involves the introduction of specific chemical moieties onto the cyclodextrin scaffold. encyclopedia.pub This can be achieved through various chemical reactions, targeting the primary or secondary hydroxyl groups. encyclopedia.pub For example, the introduction of ionic or ionizable groups can significantly alter the solubility and interaction of DIMEB with charged guest molecules. tandfonline.com

One area of active research is the development of DIMEB-based polymers. These polymers, which can have diverse architectures such as linear, branched, or star-shaped, offer multiple binding sites and can be designed to respond to specific stimuli like pH or temperature. nih.govmdpi.com For instance, DIMEB can be functionalized and then polymerized with linkers to create insoluble polymers with applications in separation and purification processes. nih.gov

The goal of rational design is to create DIMEB derivatives with optimized performance for a given purpose, whether it be for targeted drug delivery, environmental remediation, or as components in advanced materials. europeanpharmaceuticalreview.combeilstein-journals.org This design process is increasingly guided by computational modeling, which can predict the properties of novel derivatives before their synthesis, saving time and resources. mdpi.com

Exploration of Novel Supramolecular Architectures Involving this compound

The ability of this compound to form inclusion complexes is the foundation for the construction of a wide array of complex and functional supramolecular architectures. nih.gov These self-assembled systems, held together by non-covalent interactions, exhibit emergent properties that are not present in the individual components.

One prominent area of exploration is the formation of DIMEB-based hydrogels. researchgate.netmdpi.comnih.gov These three-dimensional networks, which can be formed through physical or chemical cross-linking, have significant potential in biomedical applications, such as controlled drug release systems. nih.gov The unique cavity of DIMEB within the hydrogel structure can encapsulate and protect therapeutic agents, releasing them in a sustained manner. nih.gov For example, hydrogels can be formed by mixing DIMEB-modified polymers with polymers carrying complementary guest molecules. cyclolab.hu

Another fascinating area is the creation of polyrotaxanes and pseudopolyrotaxanes, where multiple DIMEB molecules are threaded onto a polymer chain. nih.gov These "molecular necklaces" can exhibit unique mechanical properties and can be designed to release the threaded cyclodextrins in response to specific triggers. The interaction of DIMEB with block copolymers can lead to the formation of micelles and vesicles, which can act as nanocarriers for drug delivery. nih.govcyclolab.hu

Furthermore, DIMEB can be used to create nano-sponges, which are highly porous, cross-linked polymeric networks. mdpi.com These structures can encapsulate a wide variety of molecules, making them suitable for applications in drug loading and sustained release. mdpi.com The exploration of these novel supramolecular architectures is a testament to the versatility of DIMEB as a building block in materials science.

Development of High-Throughput Screening and Characterization Methods for this compound Complexes

To accelerate the discovery and optimization of this compound applications, the development of high-throughput screening (HTS) and characterization methods is essential. Traditional methods for studying inclusion complexes, while providing detailed information, can be time-consuming and not well-suited for screening large libraries of potential guest molecules.

HTS techniques would allow for the rapid evaluation of the binding affinities between DIMEB and a multitude of compounds. This could involve the use of fluorescence-based assays, where changes in the fluorescence of a probe molecule upon displacement by a guest indicate the strength of the interaction. mdpi.com Isothermal titration calorimetry (ITC) is a powerful tool for directly measuring the thermodynamic parameters of binding, and advancements in instrumentation are making it more amenable to higher throughput. mdpi.comcyclolab.hu

In addition to screening for binding, rapid characterization of the resulting complexes is also crucial. Techniques like circular dichroism and UV-visible spectroscopy can provide quick insights into complex formation. researchgate.net The development of automated and miniaturized analytical platforms, such as those based on microfluidics, could significantly increase the speed of characterization.

Furthermore, computational approaches can be integrated into HTS workflows. Virtual screening, using molecular docking and other computational tools, can be used to pre-select promising candidates from large databases before experimental testing, thereby increasing the efficiency of the discovery process. nih.gov The combination of these advanced screening and characterization methods will be instrumental in unlocking the full potential of DIMEB in a wide range of applications.

Q & A

Basic Research Questions

Q. How does DM-β-CD enhance the solubility of hydrophobic drugs, and what experimental parameters should be optimized for inclusion complex formation?

  • Methodological Answer : Solubility enhancement is achieved via host-guest inclusion complexation, where DM-β-CD's hydrophobic cavity encapsulates hydrophobic drug molecules. Key parameters include:

  • Molar ratio optimization (e.g., phase solubility studies to determine 1:1 or 1:2 stoichiometry) .
  • Characterization techniques : Nuclear Magnetic Resonance (NMR) to confirm cavity interactions, or High-Performance Liquid Chromatography (HPLC) to quantify solubility changes .
  • Thermodynamic stability : Isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC) to assess binding constants .

Q. What are the standard protocols for characterizing DM-β-CD-drug inclusion complexes?

  • Methodological Answer :

  • Spectroscopic analysis : Use UV-Vis spectroscopy to detect shifts in absorbance upon complexation .
  • X-ray crystallography or molecular docking (e.g., AutoDock) to visualize spatial interactions .
  • Dissolution testing in biorelevant media (e.g., simulated intestinal fluid) to evaluate bioavailability improvements .

Q. How does DM-β-CD influence drug stability during formulation development?

  • Methodological Answer : Stability studies should assess:

  • Chemical degradation : Accelerated stability testing under varying pH, temperature, and humidity conditions .
  • Physical stability : Monitor crystallization or precipitation via polarized light microscopy or dynamic light scattering (DLS) .

Advanced Research Questions

Q. What mechanisms underlie DM-β-CD's inhibition of P-glycoprotein (P-gp) efflux transporters, and how can this be leveraged to improve oral drug bioavailability?

  • Methodological Answer : DM-β-CD disrupts lipid rafts by extracting cholesterol from cell membranes, reducing P-gp activity. Experimental approaches include:

  • In vitro models : Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and efflux ratios of P-gp substrates (e.g., tacrolimus) .
  • Cholesterol quantification : Gas chromatography or fluorometric assays to correlate cholesterol depletion with enhanced permeability .

Q. How can conflicting data on DM-β-CD's chiral separation efficacy be resolved?

  • Methodological Answer : Contradictions often arise from differences in buffer pH, DM-β-CD concentration, or analyte structure. Systematic resolution strategies involve:

  • Multivariate optimization : Design of Experiments (DoE) to test interactions between variables like pH (6.0–8.0) and cyclodextrin concentration (10–50 mM) .
  • Molecular dynamics simulations : To predict enantioselectivity based on host-guest binding energies (e.g., using AMBER or GROMACS) .

Q. What are the trade-offs between DM-β-CD's absorption-enhancing effects and its potential cytotoxicity in nasal or gastrointestinal drug delivery?

  • Methodological Answer : Balance efficacy and safety via:

  • Cytotoxicity screening : MTT assays on human epithelial cells (e.g., Calu-3 for nasal delivery) .
  • Mucociliary clearance studies : Ex vivo models (e.g., frog palate or rat trachea) to assess ciliary function post-exposure .

Q. How does DM-β-CD interact with multidrug resistance-associated proteins (MRPs), and what implications does this have for combination therapies?

  • Methodological Answer : DM-β-CD modulates MRP2 by altering membrane phospholipid composition. Key methods include:

  • Competitive inhibition assays : Using fluorescent MRP substrates (e.g., calcein-AM) in resistant cell lines (e.g., Caco-2/VCR) .
  • Synergistic studies : Co-administration with MRP inhibitors (e.g., MK571) to quantify additive effects .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results, emphasizing variables like DM-β-CD purity, solvent systems, or cell line variability .
  • Ethical and Feasibility Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.